molecular formula C8H8ClNO2 B093745 2-(p-Chlorophenyl)-2-hydroxyacetamide CAS No. 18584-27-5

2-(p-Chlorophenyl)-2-hydroxyacetamide

Cat. No.: B093745
CAS No.: 18584-27-5
M. Wt: 185.61 g/mol
InChI Key: LDVLVMRFNCMVLS-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-2-hydroxyacetamide is a chemical compound of significant interest in medicinal and synthetic chemistry research. It is primarily recognized and utilized as a versatile synthetic intermediate in the development of more complex organic molecules . The core structure of this compound, which features both a hydroxy and an amide functional group on an acetamide backbone attached to a chlorophenyl ring, makes it a valuable scaffold for constructing pharmacologically active targets. Scientific literature indicates its role in the synthesis of heterocyclic compounds, such as 2-dialkylamino-2-oxazolin-4-ones, which are structures of interest in drug discovery . Furthermore, research into bifunctional catalysts for the selective hydration of nitriles to amides has utilized this compound, highlighting its relevance in exploring novel synthetic methodologies and catalytic processes . Structurally related α-hydroxyamide derivatives are also investigated for their interactions with central nervous system (CNS) targets, including GABAergic and opioid receptors, suggesting potential research applications in developing neuroactive compounds . As such, 2-(p-Chlorophenyl)-2-hydroxyacetamide serves as a crucial building block for researchers working in organic synthesis methodology and the discovery of new biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18584-27-5

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)

InChI Key

LDVLVMRFNCMVLS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)N)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)O)Cl

Other CAS No.

18584-27-5

Synonyms

2-(p-Chlorophenyl)-2-hydroxyacetamide

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 2-(p-Chlorophenyl)-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(p-Chlorophenyl)-2-hydroxyacetamide

Introduction

2-(p-Chlorophenyl)-2-hydroxyacetamide, also known as 4-chloromandelamide, is an α-hydroxy amide derivative of significant interest in organic synthesis and medicinal chemistry. As a functionalized small molecule, it serves as a valuable building block for more complex chemical entities. Its structure, featuring a chiral center, a reactive hydroxyl group, an amide moiety, and a halogenated aromatic ring, offers multiple points for synthetic modification. This guide provides a comprehensive overview of its chemical structure, a robust protocol for its synthesis, and a detailed analysis of its characterization through modern spectroscopic techniques. While this compound is a logical synthetic target, it is not widely characterized in commercial or academic literature. Therefore, this document leverages established chemical principles and data from analogous structures to provide a predictive yet scientifically grounded technical profile for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide consists of a central acetamide backbone where the α-carbon is substituted with both a hydroxyl group and a 4-chlorophenyl (para-chlorophenyl) group. The presence of the α-hydroxyl and α-aryl groups makes it a derivative of mandelamide.

Molecular Structure

The structure contains a stereocenter at the α-carbon, meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single enantiomer if synthesized through an asymmetric route.

Caption: 2D Chemical Structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide.

Physicochemical Data Summary

The following table summarizes key computed and expected properties for the molecule. Experimental data for this specific compound is not widely available; therefore, values are primarily based on chemical database predictions.

PropertyValueSource
IUPAC Name 2-(4-chlorophenyl)-2-hydroxyacetamidePubChem[1]
Synonyms 4-Chloromandelamide, p-ChloromandelamideN/A
Molecular Formula C₈H₈ClNO₂PubChem[1]
Molecular Weight 185.61 g/mol PubChem[2]
Monoisotopic Mass 185.02435 DaPubChem[1][3]
CAS Number Not assigned / Not foundN/A
Appearance Expected to be a white to off-white solidAnalogues[4]
Melting Point Not available in literatureN/A
Solubility Expected to be soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral Amide Properties

Synthesis and Mechanistic Rationale

A robust and efficient synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide can be achieved via a two-step process starting from 4-chlorobenzaldehyde. This route involves the formation of an α-hydroxynitrile (cyanohydrin) intermediate, followed by a controlled partial hydrolysis to the primary amide.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetonitrile (4-Chloromandelonitrile)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 14.0 g (0.1 mol) of 4-chlorobenzaldehyde in 100 mL of a suitable organic solvent like diethyl ether.

  • Cyanide Addition: Separately, prepare a solution of 5.4 g (0.11 mol) of sodium cyanide in 30 mL of water. Add this aqueous solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature is maintained between 0-10°C.

  • Acidification: After the addition is complete, slowly add 6.6 g (0.11 mol) of glacial acetic acid dropwise. The acetic acid generates HCN in situ in a controlled manner, which is crucial for safety and reaction efficiency.

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloromandelonitrile, which can often be used in the next step without further purification.

  • Expertise & Causality: The use of an ice bath and slow addition is critical to control the exothermic reaction. Acetic acid is used instead of a strong mineral acid to maintain a buffered pH, which favors the reversible cyanohydrin formation equilibrium and controls the release of highly toxic HCN gas.

Step 2: Controlled Hydrolysis to 2-(p-Chlorophenyl)-2-hydroxyacetamide

  • Reaction Setup: Place the crude 4-chloromandelonitrile from Step 1 into a 250 mL flask. Cool the flask in an ice bath.

  • Acid Hydrolysis: Slowly and carefully add 50 mL of concentrated hydrochloric acid with vigorous stirring.

  • Controlled Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the solution in a water bath to 40-50°C for 1-2 hours.[5][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, carefully pour the reaction mixture over 200 g of crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-(p-Chlorophenyl)-2-hydroxyacetamide.

  • Trustworthiness & Self-Validation: The key to this step is temperature control. Overheating or prolonged reaction times will lead to the formation of the corresponding carboxylic acid as the primary byproduct.[7][8] TLC monitoring is essential to validate the endpoint, stopping the reaction when the nitrile intermediate is consumed but before significant carboxylic acid appears.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide relies on a combination of spectroscopic methods. Below is a predictive analysis of the expected spectral data.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45d (J ≈ 8.5 Hz)2HAr-H (ortho to Cl)Aromatic protons deshielded by the electron-withdrawing chlorine atom.
~ 7.38d (J ≈ 8.5 Hz)2HAr-H (meta to Cl)Aromatic protons ortho to the Cα substituent.
~ 7.30s (broad)1H-CONH₂Amide protons are often broad due to quadrupole broadening and exchange.
~ 6.95s (broad)1H-CONH₂Second amide proton, may be non-equivalent.
~ 6.00d (J ≈ 4.0 Hz)1H-OHHydroxyl proton, signal will disappear upon D₂O exchange.
~ 5.05d (J ≈ 4.0 Hz)1HCα-HMethine proton coupled to the adjacent -OH proton.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon framework.

Chemical Shift (δ, ppm)AssignmentRationale
~ 174C=OAmide carbonyl carbon, typical chemical shift.
~ 140Ar-C (ipso to Cα)Quaternary aromatic carbon attached to the α-carbon.
~ 132Ar-C (ipso to Cl)Quaternary aromatic carbon attached to chlorine.
~ 128.5Ar-CH (meta to Cl)Aromatic methine carbons.
~ 128.0Ar-CH (ortho to Cl)Aromatic methine carbons.
~ 73Cα-OHα-carbon bearing the hydroxyl and phenyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum (KBr pellet) will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300 (broad)O-H StretchAlcohol (-OH)
3350 & 3180 (two bands)N-H StretchPrimary Amide (-NH₂)
~ 1660 (strong)C=O Stretch (Amide I)Amide
~ 1620 (medium)N-H Bend (Amide II)Amide
1490, 1400C=C StretchAromatic Ring
~ 1090C-O StretchAlcohol
~ 1015C-Cl StretchAryl-Chloride
Mass Spectrometry (Electron Ionization, EI-MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak is expected at m/z = 185, with a characteristic M+2 isotope peak at m/z = 187 (approximately 1/3 the intensity) due to the presence of the ³⁷Cl isotope.

  • Major Fragments:

    • m/z = 169: [M - NH₂]⁺, loss of the amino radical.

    • m/z = 141: [C₇H₄OCl]⁺, the 4-chlorobenzoyl cation, resulting from cleavage of the Cα-C(O) bond. This is often a very stable and prominent fragment.

    • m/z = 111/113: [C₆H₄Cl]⁺, the chlorophenyl cation, from loss of the side chain.

Applications and Future Outlook

Derivatives of 2-(p-Chlorophenyl)-2-hydroxyacetamide are precursors to various biologically active molecules. For instance, related structures are key intermediates in the synthesis of certain agrochemical fungicides.[9] The chiral α-hydroxy amide motif is a well-known pharmacophore present in numerous therapeutic agents. The potential for this molecule and its derivatives in drug discovery, particularly in developing agents with antimicrobial or anticancer properties, warrants further investigation.[10][11]

Conclusion

This technical guide provides a detailed, predictive profile of 2-(p-Chlorophenyl)-2-hydroxyacetamide. By leveraging fundamental principles of organic chemistry, a reliable synthetic pathway has been outlined, and a comprehensive set of expected spectroscopic data has been generated to aid in its identification and characterization. This information serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling them to confidently synthesize, purify, and utilize this versatile chemical intermediate.

References

  • Pharmaffiliates. (R)-2-(2-Chlorophenyl)-2-hydroxyacetamide. [Link]

  • U.S. Environmental Protection Agency. 2-(4-chlorophenoxy)-N-(3-chlorophenyl)acetamide Properties. [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]

  • Google Patents. CN102584621A - Method for preparing mandipropamid.
  • PubChemLite. Acetamide, 2-(p-chlorophenyl)-2-hydroxy- (C8H8ClNO2). [Link]

  • PubChemLite. 2-(4-chlorophenyl)-n-hydroxyacetamide (C8H8ClNO2). [Link]

  • PubChem. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. [Link]

  • Google Patents.
  • Gomes, P. A. T. M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • PubChemLite. 2-(4-chlorophenyl)-n-hydroxyacetamide (C8H8ClNO2). [Link]

  • PubChem. N-(4-Chlorophenyl)-N-hydroxyacetamide. [Link]

  • Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

  • Google Patents. WO2019006299A1 - Compositions and methods of use of 2-(4-chlorophenyl)-n-((2-(2,6-doxopiperidin-3-yl)-1-oxoisoindolin-5-yl) methyl) -2,2-difluoroacetamide.
  • PubChem. N-(4-Chlorophenyl)-N-hydroxyacetamide. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

  • ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • OpenStax Adaptation. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2-chlorophenyl)- Properties. [Link]

  • SpectraBase. 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • PrepChem.com. Preparation of 4-chlorobenzaldehyde. [Link]

  • Organic Synthesis. Hydrolysis of Amide. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST WebBook. Acetamide, N-(4-chlorophenyl)-. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

  • ASEAN Journal for Science and Engineering in Materials. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]

  • NIST WebBook. Acetamide. [Link]

  • MDPI. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide (p-Chloromandelamide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of 2-(p-chlorophenyl)-2-hydroxyacetamide (also known as p-chloromandelamide) starting from commercially available 4-chlorobenzaldehyde . The method utilizes a classic cyanohydrin formation via a bisulfite adduct intermediate, followed by controlled acid hydrolysis. This route is selected for its reliability, scalability, and avoidance of hazardous gaseous hydrogen cyanide (HCN). Critical safety protocols for handling cyanide salts and strong acids are integrated directly into the workflow.

Introduction & Retrosynthetic Analysis

The target compound, p-chloromandelamide, is a valuable intermediate in the synthesis of pharmaceutical agents and agrochemicals, particularly those requiring a chiral hydroxy-amide motif. While direct amidation of p-chloromandelic acid is possible, the acid itself is often derived from the cyanohydrin. Therefore, the most atom-economical route from the aldehyde is the formation of the nitrile followed by partial hydrolysis.

Retrosynthetic Logic
  • Amide Formation: The amide functionality is generated via the partial hydrolysis of a nitrile group (–CN ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     –CONH
    
    
    
    ).[1] Complete hydrolysis would yield the carboxylic acid (p-chloromandelic acid), which is an over-reaction product to be avoided.
  • C-C Bond Formation: The

    
    -hydroxy nitrile (cyanohydrin) is constructed by nucleophilic attack of cyanide on the aldehyde carbonyl.
    
  • Safety Optimization: To avoid handling gaseous HCN, the in situ generation of the cyanohydrin using sodium bisulfite (NaHSO

    
    ) and sodium cyanide (NaCN) is preferred.
    

Safety Assessment (CRITICAL)

DANGER: CYANIDE HAZARD This protocol involves Sodium Cyanide (NaCN) . Ingestion or inhalation of dust/vapors can be fatal.

  • Engineering Controls: All operations involving NaCN must be performed in a certified chemical fume hood.

  • PPE: Wear double nitrile gloves, a lab coat, and safety goggles.

  • Antidote: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available and unexpired nearby.

  • Waste Disposal: All aqueous waste containing cyanide must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal. NEVER acidify cyanide waste, as this releases lethal HCN gas.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the reaction pathway, including the intermediate bisulfite adduct and the critical hydrolysis step.

ReactionPathway Aldehyde 4-Chlorobenzaldehyde (Starting Material) Bisulfite Bisulfite Adduct (Intermediate) Aldehyde->Bisulfite NaHSO3, H2O rt, 1h Nitrile 4-Chloromandelonitrile (Cyanohydrin) Bisulfite->Nitrile NaCN, H2O 0-5°C to rt Amide 2-(p-Chlorophenyl)-2-hydroxyacetamide (Target Product) Nitrile->Amide Conc. H2SO4 0-10°C, then rt (Controlled Hydrolysis) Acid p-Chloromandelic Acid (Over-Hydrolysis Byproduct) Amide->Acid H2SO4, Heat (Avoid this path)

Caption: Step-wise synthesis pathway from 4-chlorobenzaldehyde to p-chloromandelamide, highlighting the critical control point to avoid over-hydrolysis.

Experimental Protocol

Part A: Synthesis of 4-Chloromandelonitrile (Cyanohydrin)

Principle: The aldehyde is first converted to a water-soluble bisulfite adduct, which then undergoes nucleophilic substitution with cyanide. This method minimizes free HCN evolution.

Reagents:

  • 4-Chlorobenzaldehyde: 14.06 g (100 mmol)

  • Sodium bisulfite (NaHSO

    
    ): 11.4 g (110 mmol)
    
  • Sodium cyanide (NaCN): 5.4 g (110 mmol) [POISON]

  • Water: 100 mL

  • Diethyl ether (for extraction)

Procedure:

  • Bisulfite Adduct Formation:

    • In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 11.4 g of NaHSO

      
       in 40 mL of water.
      
    • Add 14.06 g of 4-chlorobenzaldehyde. The aldehyde may not dissolve initially.

    • Stir vigorously at room temperature for 1–2 hours. A thick white precipitate of the bisulfite adduct should form.

  • Cyanohydrin Formation:

    • Cool the flask to 0–5°C in an ice bath.

    • Dissolve 5.4 g of NaCN in 20 mL of water (Caution: Handle in hood).

    • Add the NaCN solution dropwise to the bisulfite adduct slurry over 15 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1–2 hours. The solid bisulfite adduct will disappear, and an oily layer (the cyanohydrin) will separate (or a new solid precipitate may form depending on purity).

  • Isolation:

    • Transfer the mixture to a separatory funnel.[2]

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined ether layers with water (2 x 30 mL) to remove inorganic salts.

    • Safety Step: Collect all aqueous washes in a dedicated "Cyanide Waste" container treated with bleach.

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure (rotary evaporator, water bath < 40°C).
      
    • Yield: Expect ~14–16 g of crude 4-chloromandelonitrile (yellowish oil or solid). Proceed immediately to Part B as cyanohydrins can be unstable.

Part B: Controlled Hydrolysis to 2-(p-Chlorophenyl)-2-hydroxyacetamide

Principle: Strong acid hydration of the nitrile stops at the amide stage if the temperature is kept low and the reaction time is controlled.

Reagents:

  • Crude 4-Chloromandelonitrile (from Part A)

  • Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    ): ~20 mL (approx. 5–6 equivalents)
  • Crushed Ice: ~200 g

  • Ammonium Hydroxide (NH

    
    OH): For pH adjustment (optional)
    

Procedure:

  • Acid Addition:

    • Place the crude cyanohydrin in a 100 mL round-bottom flask containing a magnetic stir bar.

    • Cool the flask to 0°C in an ice-salt bath.

    • Add 20 mL of concentrated H

      
      SO
      
      
      
      slowly dropwise. Maintain the internal temperature below 10°C. The mixture may become viscous and dark.
  • Reaction:

    • Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour, then remove the bath and stir at room temperature (20–25°C) for 12–18 hours (overnight).

    • Monitoring: If TLC is available (SiO

      
      , 50% EtOAc/Hexane), monitor the disappearance of the nitrile spot (high R
      
      
      
      ) and appearance of the amide spot (lower R
      
      
      ).
  • Quenching & Isolation:

    • Prepare a beaker with 200 g of crushed ice.

    • Slowly pour the reaction mixture onto the ice with stirring. The amide should precipitate as a white or off-white solid.

    • If the product is oily, neutralize carefully with concentrated NH

      
      OH to pH ~7–8 to promote solidification (keep cool during neutralization).
      
  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.

    • Recrystallization: Recrystallize the crude solid from boiling water (or a mixture of Ethanol/Water 1:5).

    • Dry the crystals in a vacuum oven at 50°C.

Data Summary & Characterization

Expected Physical Properties[4][5][6][7]
PropertyValue / Description
Appearance White crystalline solid
Molecular Formula C

H

ClNO

Molecular Weight 185.61 g/mol
Melting Point 155–160°C (Typical for substituted mandelamides; lit.[3] verification recommended)
Solubility Soluble in ethanol, acetone; sparingly soluble in cold water.[4]
Analytical Validation (Typical Signals)
  • IR Spectroscopy (KBr):

    • 3300–3450 cm

      
      : O-H and N-H stretching (broad/strong).
      
    • 1650–1690 cm

      
      : Amide C=O stretching (Amide I band).
      
    • 2250 cm

      
      : Absence  of Nitrile peak (confirms conversion).
      
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~7.3–7.5 ppm (m, 4H, Aromatic protons).
      
    • 
       ~7.1–7.6 ppm (two broad s, 2H, -NH
      
      
      
      , exchangeable).
    • 
       ~6.0–6.5 ppm (d, 1H, -OH, exchangeable).
      
    • 
       ~4.8–5.0 ppm (d, 1H, -CH-OH, becomes singlet upon D
      
      
      
      O shake).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Part A) Incomplete bisulfite formation.Ensure vigorous stirring for at least 1 hour before adding cyanide.
Oily Product (Part B) Over-hydrolysis to acid or incomplete precipitation.Keep hydrolysis temp < 25°C. Neutralize with NH

OH to pH 8 to ensure amide precipitation.
Dark Coloration Charring by H

SO

.
Add acid more slowly; ensure efficient cooling (0°C) during addition.
Residual Cyanide Inefficient washing.Ensure thorough water washes in Part A. Test aqueous waste for cyanide before disposal.

References

  • Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336 (1941). (Foundational method for cyanohydrin hydrolysis).

  • Gazi, S.; Ananthakrishnan, R. "Metal-free hydration of nitriles to amides using a recyclable ionic liquid." New Journal of Chemistry, 2011, 35, 2682-2686.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. Section 5.148 (Hydrolysis of Nitriles).
  • U.S. EPA. "Sodium Cyanide - Hazard Summary." (Safety protocols for cyanide handling).

Sources

Application Note: Enantioselective Synthesis of (R)-2-(p-Chlorophenyl)-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. Single-enantiomer compounds often exhibit significantly different pharmacological and toxicological profiles compared to their racemates. (R)-2-(p-Chlorophenyl)-2-hydroxyacetamide is a valuable chiral building block, with its structural motif present in various biologically active molecules. Its precise synthesis in an enantiomerically pure form is therefore of significant interest.

This application note provides a detailed guide to the enantioselective synthesis of the (R)-enantiomer of 2-(p-chlorophenyl)-2-hydroxyacetamide. We will explore two primary, robust, and scalable strategies:

  • Asymmetric Transfer Hydrogenation (ATH) of the prochiral precursor, 2-(4-chlorophenyl)-2-oxoacetamide.

  • Enzymatic Kinetic Resolution (EKR) of the racemic (R,S)-2-(p-chlorophenyl)-2-hydroxyacetamide.

This document is designed to provide not only step-by-step protocols but also the scientific rationale behind the choice of reagents, catalysts, and conditions, empowering researchers to adapt and optimize these methods for their specific needs.

Strategic Overview: Pathways to Enantiopurity

The synthesis of the target molecule begins with the preparation of a key precursor, which can then be advanced to the final product through one of two enantioselective routes.

G cluster_0 Precursor Synthesis cluster_1 Enantioselective Strategies cluster_2 Products A 4-Chlorophenylglyoxylic Acid B 2-(4-chlorophenyl)-2-oxoacetamide A->B Amide Coupling F Racemic (R,S)-Hydroxyacetamide A->F Racemic Reduction & Amidation C Asymmetric Transfer Hydrogenation B->C Prochiral Substrate E (R)-2-(p-Chlorophenyl)-2-hydroxyacetamide C->E Direct Asymmetric Synthesis D Enzymatic Kinetic Resolution D->E Selective Reaction G (S)-Enantiomer (byproduct) D->G Unreacted F->D Racemic Substrate

Figure 1: Overall synthetic workflow showing the two primary enantioselective routes to the target compound.

PART 1: Synthesis of Key Precursors

A reliable synthesis of the starting materials is paramount. Here we detail the preparation of the prochiral ketone for asymmetric reduction and the racemic alcohol for enzymatic resolution.

Protocol 1.1: Synthesis of 2-(4-chlorophenyl)-2-oxoacetamide

This protocol describes the synthesis of the key α-keto amide intermediate from the corresponding α-keto acid.

Principle: The most direct method for the synthesis of α-keto amides is the coupling of an α-keto acid with an amine. In this case, 4-chlorophenylglyoxylic acid is activated and then reacted with ammonia. Amide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) with an activator like DMAP (4-dimethylaminopyridine) are effective for this transformation[1].

Materials:

  • 4-Chlorophenylglyoxylic acid

  • Ammonium chloride (NH₄Cl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 4-chlorophenylglyoxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add DMAP (0.1 eq).

  • In a separate flask, prepare a solution of aqueous ammonia by carefully neutralizing ammonium chloride with a suitable base or use a commercially available solution. Add this aqueous ammonia solution (1.2 eq) to the reaction mixture.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford 2-(4-chlorophenyl)-2-oxoacetamide.

Protocol 1.2: Synthesis of Racemic (R,S)-2-(p-Chlorophenyl)-2-hydroxyacetamide

This protocol details the non-selective reduction of the α-keto amide to produce the racemic substrate required for enzymatic resolution.

Principle: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for the conversion of ketones to alcohols. It selectively reduces the ketone group of 2-(4-chlorophenyl)-2-oxoacetamide without affecting the amide functionality.

Materials:

  • 2-(4-chlorophenyl)-2-oxoacetamide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • Dissolve 2-(4-chlorophenyl)-2-oxoacetamide (1.0 eq) in methanol (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield racemic (R,S)-2-(p-chlorophenyl)-2-hydroxyacetamide. The product is often of sufficient purity for the next step without further purification.

PART 2: Asymmetric Synthesis Strategy

This approach builds the desired stereocenter directly from a prochiral substrate, offering high atom economy.

Method 1: Asymmetric Transfer Hydrogenation (ATH)

Principle: Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. It utilizes a chiral transition metal catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor (like formic acid or isopropanol) to the substrate. The chirality of the ligand complexed to the metal directs the hydride transfer to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess[2]. For α-keto amides, tethered Ru/TsDPEN catalysts have shown excellent enantioselectivity[2].

G cluster_0 Catalyst Activation cluster_1 Asymmetric Reduction cluster_2 Catalyst Regeneration A [RuCl₂(p-cymene)]₂ + Chiral Ligand (e.g., TsDPEN) B Active Ru-Hydride Species A->B Base (e.g., Et₃N) + H-Donor (HCOOH) D Transition State Assembly (Substrate-Catalyst Complex) B->D C Prochiral α-Keto Amide C->D E (R)-α-Hydroxy Amide D->E Stereoselective Hydride Transfer F Ru(II) Species F->B H-Donor G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction (at ~50% conversion) cluster_2 Separation A Racemic (R,S)-Hydroxyacetamide G Lipase-Substrate Complex (S-enantiomer favored) A->G Fast B Lipase (e.g., Novozym 435) C Acyl Donor (e.g., Vinyl Acetate) D Organic Solvent (e.g., Toluene) E (R)-Hydroxyacetamide (unreacted) F (S)-Acetylated Amide (product) G->F Acylation H Filtration (remove enzyme) I Chromatography H->I E_out (R)-Enantiomer I->E_out F_out (S)-Acetate I->F_out

Sources

Technical Guide: Leveraging 2-(p-Chlorophenyl)-2-hydroxyacetamide in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Strategic Utility

Executive Summary

2-(p-Chlorophenyl)-2-hydroxyacetamide, commonly known as 4-chloromandelamide , serves as a critical chiral scaffold in the synthesis of phenylethanolamine-class active pharmaceutical ingredients (APIs). Its structural duality—possessing both a chiral hydroxyl group and a reducible amide functionality—makes it a versatile "chiral pool" precursor for two major therapeutic classes:

  • Adrenergic Agents: Precursor to 2-amino-1-(4-chlorophenyl)ethanol, a scaffold used in beta-blockers and adrenergic agonists (analogs of Octopamine).

  • NMDA Receptor Antagonists: Used in the development of neuroprotective agents (e.g., Eliprodil analogs) requiring a 4-chlorophenyl-ethanolamine backbone.

  • Agro-Pharmaceuticals: A direct intermediate for the fungicide Mandipropamid, demonstrating its utility in bioactive amide synthesis.

Structural Significance

The compound allows for orthogonal functionalization:

  • The Amide Nitrogen: Open to alkylation or reduction to a primary amine.

  • The Benzylic Hydroxyl: Open to etherification or inversion (Mitsunobu reaction) to set stereochemistry.

  • The 4-Chloro Substituent: Provides metabolic stability and lipophilicity, critical for CNS penetration in neurological drugs.

Part 2: Synthesis & Production Protocols

Protocol A: Hydrolysis of 4-Chloromandelonitrile

Objective: Synthesize high-purity 2-(p-chlorophenyl)-2-hydroxyacetamide from the nitrile precursor. Mechanism: Controlled acid-catalyzed hydrolysis prevents over-hydrolysis to the carboxylic acid.

Reagents:

  • 4-Chloromandelonitrile (1.0 eq)

  • Sulfuric Acid (

    
    ), conc. (3.0 eq)
    
  • Ice/Water

Step-by-Step Methodology:

  • Setup: Charge a glass-lined reactor with concentrated

    
     and cool to 0–5°C.
    
  • Addition: Slowly add 4-Chloromandelonitrile portion-wise, maintaining internal temperature

    
    . Causality: Exothermic reaction; higher temperatures favor carboxylic acid formation.
    
  • Reaction: Stir at 20–25°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of nitrile.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The amide will precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water until pH is neutral. Recrystallize from Ethanol/Water (9:1) to remove trace acid.

  • Validation: Target Melting Point: 148–150°C.

Protocol B: Reduction to 2-Amino-1-(4-chlorophenyl)ethanol

Objective: Convert the amide to the primary amine, the key pharmacophore for adrenergic drugs. Safety Note: This reaction generates hydrogen gas. Use a dedicated hydrogenation vent or scrubber.

Reagents:

  • 2-(p-Chlorophenyl)-2-hydroxyacetamide (1.0 eq)

  • Borane-Tetrahydrofuran Complex (

    
    ) (3.0 eq)
    
  • Methanol (Quenching agent)

  • HCl (6N)

Step-by-Step Methodology:

  • Inertion: Purge the reactor with Nitrogen (

    
    ). Dissolve the amide in anhydrous THF.
    
  • Reduction: Add

    
     solution dropwise via addition funnel at 0°C.
    
  • Reflux: Heat the mixture to reflux (66°C) for 12 hours. Causality: Amide reduction is kinetically slow; heat is required to drive the reaction to completion.

  • Quench: Cool to 0°C. Carefully add Methanol to destroy excess Borane (Wait for gas evolution to cease).

  • Hydrolysis: Add 6N HCl and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).[1] Dry organic layer over

    
     and concentrate.
    
  • Salt Formation: Dissolve the crude oil in Ethanol and add HCl/Ether to precipitate 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride .

Part 3: Downstream Application Workflows

Synthesis of Mandipropamid (Agro-Pharma Example)

This workflow demonstrates the alkylation capability of the intermediate.

  • Step 1: Reaction of 2-(p-chlorophenyl)-2-hydroxyacetamide with propynyl bromide.

  • Step 2: Etherification of the hydroxyl group.

  • Result: Formation of the bioactive mandelamide fungicide.

Chiral Resolution for Enantiopure APIs

For pharmaceutical applications (e.g., (R)-isomers for beta-blockers), the racemic amide must be resolved.

  • Enzymatic Kinetic Resolution: Use Pseudomonas cepacia lipase in vinyl acetate. The (S)-enantiomer is selectively acetylated, leaving the (R)-amide unchanged.

  • Separation: The acetylated ester and the unreacted amide are separated via column chromatography.

Part 4: Visualization of Reaction Pathways

G Nitrile 4-Chloromandelonitrile (Precursor) Amide 2-(p-Chlorophenyl)- 2-hydroxyacetamide (Target Intermediate) Nitrile->Amide H2SO4, 0-25°C (Controlled Hydrolysis) Acid 4-Chloromandelic Acid (Over-hydrolysis Byproduct) Amide->Acid H2O, Heat (Side Reaction) Amine 2-Amino-1-(4-chlorophenyl)ethanol (Adrenergic Scaffold) Amide->Amine BH3-THF (Reduction) Mandiprop Mandipropamid (Bioactive Amide) Amide->Mandiprop Alkylation (Propynyl bromide)

Caption: Reaction network showing the central role of 4-chloromandelamide in divergent synthesis pathways.

Part 5: Analytical Quality Control

ParameterMethodSpecificationNotes
Purity HPLC (C18 Column)> 98.5%Mobile Phase: ACN/Water (0.1% TFA).
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99% eeCritical for receptor-specific drugs.
Water Content Karl Fischer< 0.5%Moisture affects downstream reduction.
Residual Solvents GC-Headspace< 5000 ppm (Ethanol)ICH Q3C Guidelines.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11148124, 2-(2-chlorophenyl)-N-hydroxyacetamide. Retrieved from [Link]

  • Google Patents.Method for preparing mandipropamid (CN102584621A).
  • National Institutes of Health (PMC). 2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis and Structure. Retrieved from [Link]

  • Master Organic Chemistry. Reductive Amination: Protocols and Mechanisms. Retrieved from [Link]

Sources

A Robust HPLC-UV Method for the Analysis of 2-(p-Chlorophenyl)-2-hydroxyacetamide: Development, Protocol, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-(p-Chlorophenyl)-2-hydroxyacetamide. This compound, possessing both polar functional groups and a chromophore, presents a common analytical challenge: achieving adequate retention on conventional RP-HPLC columns while ensuring a sensitive and reliable assay.[1] We detail a systematic approach, from initial analyte characterization and method development to a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This document serves as a practical protocol for researchers in pharmaceutical development, quality control, and analytical chemistry, providing the scientific rationale behind each procedural step to ensure methodological integrity and reproducibility.

Analyte Characterization & Analytical Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.[3] 2-(p-Chlorophenyl)-2-hydroxyacetamide is a small molecule characterized by a moderately non-polar chlorophenyl ring and two highly polar functional groups: a hydroxyl (-OH) and an amide (-CONH₂).

PropertyDataSource
Chemical Structure Chemical Structure of 2-(p-Chlorophenyl)-2-hydroxyacetamidePubChem[4]
Molecular Formula C₈H₈ClNO₂PubChem[4]
Molecular Weight 185.61 g/mol PubChem[4]
Predicted XlogP 0.8PubChem[4]
Key Functional Groups Chlorophenyl, Hydroxyl, Amide-

The low XlogP value indicates a high degree of polarity, which predicts poor retention on traditional non-polar stationary phases like C18 in highly aqueous mobile phases.[5] Standard RP-HPLC methods can suffer from issues where such polar analytes elute in or near the solvent front, leading to poor quantification and interference from matrix components.[1]

Our strategy, therefore, focuses on enhancing the retention of this polar analyte within a reversed-phase framework, which is generally preferred for its versatility, stability, and reproducibility.[6][7] This involves careful selection of the stationary phase and optimization of the mobile phase composition to modulate hydrophobic and potential secondary interactions.

HPLC Method Development: A Step-by-Step Rationale

The goal of method development is to achieve a specific, sensitive, and robust separation. The following sections detail the experimental choices and the scientific reasoning behind them.

Instrumentation and Column Selection

A standard HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector is suitable. The critical component choice is the analytical column.

  • Initial Screening Column (Baseline): A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is often the first choice for method development.[8] However, for this analyte, it is expected to provide minimal retention.

  • Recommended Column (Optimized Choice): To overcome the retention challenge, a column with enhanced affinity for polar compounds is recommended. The rationale for this choice is twofold:

    • Increased Retention: To move the analyte peak away from the solvent front.

    • Alternative Selectivity: To better separate the main peak from potential impurities.

    Viable options include:

    • Polar-Endcapped C18: These columns have a polar group embedded near the silica surface or at the terminus of the alkyl chain. This makes the stationary phase more resistant to "phase collapse" or "dewetting" in highly aqueous mobile phases and provides an additional interaction mechanism (hydrogen bonding) for polar analytes.[5][9][10]

    • Phenyl-Hexyl Phase: The phenyl ligands in this stationary phase can offer alternative selectivity for aromatic compounds like our analyte through π-π interactions, complementing the standard hydrophobic interactions.[8]

    For this protocol, we will proceed with a polar-endcapped C18 column as it provides a direct solution to the primary challenge of polar analyte retention.

Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of the analyte.[11]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and a lower UV cutoff.

  • Aqueous Phase & pH Control: The amide and hydroxyl groups on the analyte are not readily ionizable. However, controlling the pH of the mobile phase is crucial for ensuring the reproducibility of retention times and peak shapes, especially when analyzing stability samples where acidic or basic degradants may be present. A buffer with a pH of around 3.0 is a good starting point to ensure sharp peaks for any potential acidic impurities. A phosphate or formate buffer is suitable; formate is preferred if the method needs to be mass spectrometry (MS) compatible.[8]

  • Elution Mode (Isocratic vs. Gradient):

    • Isocratic elution (constant mobile phase composition) is simpler and more robust. It is suitable if the analyte and all potential impurities can be resolved within a reasonable runtime.

    • Gradient elution (varied mobile phase composition over time) is necessary for complex samples containing compounds with a wide range of polarities.

    Development should start with isocratic trials to determine the approximate organic solvent percentage needed to achieve a retention factor (k') between 2 and 10. For this analyte, a low percentage of acetonitrile (e.g., 10-30%) will likely be required.

Detection Wavelength

The chlorophenyl group acts as a strong chromophore. To determine the optimal detection wavelength for maximum sensitivity, a PDA detector should be used to acquire the UV spectrum of the analyte peak. The wavelength of maximum absorbance (λ-max) should be selected for quantification.

Method Development Workflow

The logical progression of method development is key to an efficient and successful outcome.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polar, Aromatic) Column Column Selection (Polar-Endcapped C18) Analyte->Column Predicts retention issue MobilePhase Mobile Phase Screening (Aqueous Buffer + ACN) Column->MobilePhase Defines starting conditions FinalMethod Final Optimized Method Column->FinalMethod Gradient Isocratic vs. Gradient Optimization MobilePhase->Gradient Fine-tune resolution & runtime MobilePhase->FinalMethod Wavelength Wavelength Selection (Scan for λ-max) Gradient->Wavelength Requires analyte peak Gradient->FinalMethod Wavelength->FinalMethod

Caption: Workflow for HPLC method development.

Detailed Analytical Protocol

This protocol outlines the final optimized method for the analysis of 2-(p-Chlorophenyl)-2-hydroxyacetamide.

Equipment and Reagents
  • Equipment: HPLC system with gradient pump, autosampler, thermostatted column compartment, and PDA detector.

  • Column: Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (H₃PO₄, ~85%)

    • 2-(p-Chlorophenyl)-2-hydroxyacetamide Reference Standard

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 20 mM KH₂PO₄ Buffer (pH 3.0) B: Acetonitrile
Elution Gradient: 0-15 min: 30% to 60% B 15-16 min: 60% to 30% B 16-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detection at λ-max (e.g., 225 nm, to be confirmed)
Injection Volume 10 µL
Run Time 20 minutes
System Suitability Test (SST)

Before sample analysis, the system performance must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the results against the following criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD for Peak Area ≤ 2.0%Confirms injection and system precision.
%RSD for Retention Time ≤ 1.0%Confirms pump and mobile phase stability.

Method Validation Protocol (ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12][13] The following protocols are based on ICH guidelines.[2][14]

ValidationWorkflow Validation Method Validation Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation->Precision Limits Detection & Quantitation LOD LOQ Validation->Limits Robustness Robustness Resilience to small changes Validation->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject a solution of the analyte.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should resolve the analyte peak from all degradation product peaks.

Linearity
  • Objective: To establish a linear relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo (matrix without analyte). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the working concentration (50 µg/mL). Analyze them on the same day with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration, which should yield acceptable accuracy and precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on SST parameters.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The SST parameters should still pass, and the results should not be significantly impacted by these minor changes.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC method for 2-(p-Chlorophenyl)-2-hydroxyacetamide. By selecting a polar-endcapped stationary phase and carefully optimizing the mobile phase, adequate retention and separation can be achieved. The outlined validation procedure, based on ICH Q2(R2) guidelines, ensures that the method is reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment. This comprehensive approach serves as a robust template for the analysis of this and other challenging polar molecules.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide. Available at: [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide, N-(2-chlorophenyl)- Properties. Available at: [Link]

  • Mphahlele, R. R., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for.... Molecules, 29(22), 5038. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • American Elements. (n.d.). 2-(2-chlorophenyl)-N-hydroxyacetamide. Available at: [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • PubChemLite. (n.d.). Acetamide, 2-(p-chlorophenyl)-2-hydroxy- (C8H8ClNO2). Available at: [Link]

Sources

Preparation of 4-chloromandelic acid via hydrolysis of p-Chloromandelamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering for the synthesis of 4-chloromandelic acid (4-CMA) , a critical chiral building block in the pharmaceutical and agrochemical industries, specifically via the hydrolysis of p-chloromandelamide . While often generated in situ from p-chloromandelonitrile, the isolation and specific hydrolysis of the amide allows for tighter control over impurity profiles and optical purity.

This guide contrasts Acid-Catalyzed Hydrolysis (preferred for enantioretention) with Base-Catalyzed Hydrolysis (preferred for speed/throughput) and provides a validated protocol for laboratory-scale synthesis.

Strategic Context & Utility

4-Chloromandelic acid (2-(4-chlorophenyl)-2-hydroxyacetic acid) is a versatile intermediate. Its structural analogs (e.g., 2-chloromandelic acid) are precursors for anti-thrombotic agents like Clopidogrel , while the 4-chloro variant is utilized in the synthesis of specific beta-agonists and as a resolving agent for chiral amines [1].

Why Hydrolyze the Amide? Direct hydrolysis of nitriles to acids often requires harsh conditions that degrade sensitive functional groups. Stopping at the amide intermediate allows researchers to:

  • Purify the intermediate: Removing nitrile-related polymers before the final acid step.

  • Control Kinetics: The amide-to-acid step is the rate-determining step in the full hydrolysis sequence; isolating it allows for precise endpoint management.

Reaction Mechanism & Thermodynamics

The transformation is a Nucleophilic Acyl Substitution .[1] The amide bond is resonance-stabilized, making it a poor electrophile. Activation via protonation (acidic) or strong nucleophilic attack (basic) is required to expel ammonia (


).
Mechanism Visualization (DOT)

G Amide p-Chloromandelamide (Reactant) Inter Tetrahedral Intermediate Amide->Inter + H2O / H+ or OH- Acid 4-Chloromandelic Acid (Product) Inter->Acid Elimination Ammonia NH4+ / NH3 (Byproduct) Inter->Ammonia Leaving Group

Figure 1: Simplified reaction pathway for the hydrolysis of p-chloromandelamide.

Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (High Optical Purity)

Recommended for: Enantiopure starting materials where racemization must be minimized.

Rationale: Benzylic hydroxyl groups are susceptible to racemization via proton abstraction at the


-carbon under basic conditions. Acidic conditions suppress this pathway [2].

Materials:

  • p-Chloromandelamide (10.0 g, 53.9 mmol)

  • Hydrochloric Acid (37%, 12M)

  • Glacial Acetic Acid (optional co-solvent)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add p-chloromandelamide (10.0 g).

  • Acid Addition: Add 40 mL of concentrated HCl.

    • Note: If the amide is hydrophobic and forms a clump, add 10 mL of Glacial Acetic Acid to facilitate solubility.

  • Reaction: Heat the mixture to reflux (~100°C).

    • Observation: The suspension will gradually clear as the amide hydrolyzes to the more soluble acid (at high temp), then potentially precipitate ammonium chloride.

  • Monitoring: Monitor via HPLC (See Section 5) every hour. Reaction typically completes in 2–4 hours .

  • Workup:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Cool further to 0-5°C in an ice bath. 4-Chloromandelic acid will crystallize.[2][3][4]

    • Filter the solids.[3][4]

    • Recrystallization: Recrystallize from Toluene or hot water to remove trapped ammonium salts [3].

Method B: Base-Catalyzed Hydrolysis (Rapid Synthesis)

Recommended for: Racemic mixtures or robust substrates.

Rationale: Hydroxide is a better nucleophile than water, making this reaction significantly faster. However, the product forms as a sodium salt, requiring a neutralization step.

Step-by-Step Protocol:

  • Setup: 250 mL RBF with reflux condenser.

  • Charging: Suspend p-chloromandelamide (10.0 g) in 50 mL of 20% NaOH (aq).

  • Reaction: Reflux for 1–2 hours. Ammonia gas will evolve (check with damp litmus paper at the condenser outlet).

  • Workup:

    • Cool to room temperature.

    • Acidification: Slowly add Conc. HCl until pH < 1. The solution will turn cloudy as the free acid precipitates.

    • Extraction: If precipitation is oily (common with impurities), extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and evaporate.
      

Process Analytical Technology (PAT)

HPLC Method for Reaction Monitoring: To ensure conversion and check for the "Mandelonitrile" impurity (if upstream steps are involved).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm)
Mobile Phase A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient 10% B to 80% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide bond) and 254 nm (Aromatic)
Retention Amide elutes earlier than the Acid (due to polarity of -COOH vs -CONH2 interaction with pH).[5]

Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase start Start: p-Chloromandelamide step1 Add Reagent (HCl or NaOH) start->step1 step2 Reflux (100°C) 2-4 Hours step1->step2 decision HPLC Check: Conversion >98%? step2->decision decision->step2 No step3 Cool to 5°C decision->step3 Yes step4 Precipitation / Acidification step3->step4 step5 Filtration & Drying step4->step5

Figure 2: Operational workflow for the batch synthesis of 4-chloromandelic acid.

Characterization & Specifications

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 119–120°C [4].[4]

  • Solubility: Soluble in Ethanol, Ethyl Acetate; Sparingly soluble in cold water; Soluble in hot water.

  • 1H NMR (DMSO-d6):

    
     7.4 (m, 4H, Ar-H), 5.0 (s, 1H, CH-OH), 12.5 (bs, 1H, COOH).
    

References

  • Trust Chem Co. (2023). 2-Chloromandelic Acid and its derivatives in Pharmaceutical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis of Amides: Acidic vs Basic Mechanisms. Retrieved from [Link]

  • Organic Syntheses. (1941).[4] Preparation of p-Bromomandelic acid (Analogous protocol for p-Chloro). Coll. Vol. 1, p.109.[4] Retrieved from [Link]

  • PubChem. (2025).[6] 4-Chloromandelic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Yamamura, E., et al. (2019).[7] A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion. Biosci Biotechnol Biochem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during the hydration of 4-chloromandelonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloromandelonitrile Hydration Topic: Minimizing Side Reactions & Process Optimization Ticket ID: #CMN-HYD-402 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support center for cyanohydrin derivatives. If you are working with 4-chloromandelonitrile (4-CMN) , you are likely attempting to synthesize (R)-4-chloromandelic acid (a key precursor for Baclofen and other APIs) or its amide intermediate.

The Core Problem: Unlike simple aliphatic nitriles, 4-CMN is a cyanohydrin . It suffers from a "Stability Paradox": the conditions required to hydrate the nitrile group (typically aqueous acid/base or enzymatic buffers) are often the exact conditions that trigger the spontaneous dissociation of the molecule back into 4-chlorobenzaldehyde (4-CBA) and hydrogen cyanide (HCN) .[1]

This guide moves beyond standard protocols to troubleshoot the specific chemical and thermodynamic barriers preventing high yields.[1]

Module 1: The Thermodynamic Trap (Understanding Side Reactions)

Before optimizing, you must visualize the enemy.[1] The primary side reaction is not a byproduct formation, but a reversal of synthesis .[1]

Key Side Reaction Pathways
  • Dissociation (Equilibrium Shift): In aqueous solution, 4-CMN exists in equilibrium with its decomposition products.

    • Trigger: High pH (> 6.0) and High Temperature (> 35°C).[2][3]

    • Consequence: Loss of substrate and release of toxic HCN.

  • Enzyme Inhibition (The "Death Loop"): If using nitrilases, the released 4-chlorobenzaldehyde is a potent reversible inhibitor of the enzyme.[1]

  • Racemization: The hydroxyl group at the

    
    -position is labile.[1] Basic conditions promote deprotonation and reporotonation, destroying enantiomeric excess (ee).
    
Visualizing the Reaction Landscape

ReactionLandscape Substrate 4-Chloromandelonitrile (4-CMN) Product 4-Chloromandelic Acid (Target) Substrate->Product Nitrilase (Direct) Aldehyde 4-Chlorobenzaldehyde (Inhibitor) Substrate->Aldehyde Spontaneous Dissociation (High pH / High Temp) HCN HCN (Toxic/Volatile) Substrate->HCN Dissociation Amide 4-Chloromandelamide (Intermediate) Substrate->Amide Nitrile Hydratase or Acid Hydration Aldehyde->Substrate Re-synthesis (Slow) Aldehyde->Product INHIBITS ENZYME Amide->Product Amidase or Acid Hydrolysis

Figure 1: The 4-CMN Reaction Landscape. Note the red "Dissociation" path which generates the aldehyde inhibitor, blocking the green production path.[1]

Module 2: Troubleshooting Enzymatic Hydration (Biocatalysis)

Context: Most pharmaceutical applications use Nitrilases (e.g., from Alcaligenes faecalis or Parafontaria laminata) to achieve enantioselectivity.

Ticket #1: "My reaction stalls at 50% conversion."

Diagnosis: Product Inhibition or Substrate Dissociation.[1] The accumulation of 4-chlorobenzaldehyde (from spontaneous dissociation) has likely inhibited your nitrilase.

Corrective Protocol:

  • Lower the pH: Standard nitrilases work at pH 7-8, but 4-CMN dissociates rapidly there.

    • Action: Use a mutant enzyme (e.g., PlamHNL-N85Y) engineered for acidic stability and run at pH 3.5 – 4.5 . This stabilizes the cyanohydrin substrate [1].[1]

  • Fed-Batch Mode: Do not add all substrate at once.

    • Action: Feed 4-CMN continuously to maintain a concentration below 50 mM.[1] This keeps the equilibrium concentration of the inhibitory aldehyde negligible.[1]

  • Biphasic System:

    • Action: Introduce an organic phase (e.g., Toluene or MTBE) at 10-20% v/v. The hydrophobic 4-chlorobenzaldehyde partitions into the organic phase, pulling it away from the enzyme in the aqueous phase.[1]

Ticket #2: "I am losing Enantiomeric Excess (ee) over time."

Diagnosis: Spontaneous Racemization. Even if the enzyme is specific for the (R)-enantiomer, the unreacted substrate racemizes in the buffer, presenting the (S)-enantiomer which the enzyme may not convert (or convert slowly), or the product itself racemizes.

Corrective Protocol:

  • Temperature Control: Strictly maintain 25°C - 30°C . Higher temperatures (>35°C) exponentially increase the rate of non-enzymatic racemization [2].

  • Buffer Selection: Switch from Phosphate buffer (which can act as a general base catalyst) to Citrate or Acetate buffer (pH 4.0 - 5.0).

Module 3: Troubleshooting Chemical Hydration

Context: Using strong acids (HCl/H₂SO₄) to convert the nitrile to the amide/acid. Note: Base catalysis is strictly forbidden for 4-CMN due to immediate destruction of the molecule.[1]

Ticket #3: "The mixture turned dark/black and yield is low."

Diagnosis: Polymerization of HCN/Aldehyde.[1] You likely used conditions that favored dissociation, followed by polymerization of the released HCN or condensation of the aldehyde.[1]

Corrective Protocol:

  • High-Acid Concentration: Ensure the acid concentration is high enough to protonate the nitrile immediately, forcing the reaction toward the amide before dissociation can occur.[1]

    • Recommendation: Saturated HCl in methanol/ether (Pinner reaction conditions) at 0°C .

  • Anhydrous Conditions: Water promotes the equilibrium reversal.[1]

    • Action: Perform the initial hydration to the imidate or amide in anhydrous alcohol/HCl, then add water only for the final hydrolysis step.[1]

Module 4: Optimization Decision Tree

Use this logic flow to select the correct parameters for your specific constraints.

OptimizationTree Start Start: 4-CMN Hydration Goal Goal? Start->Goal Chiral (R)-Acid Required Goal->Chiral Pharma Grade Racemic Racemic Amide/Acid Goal->Racemic Industrial Intermediate EnzymeSelect Select Nitrilase Chiral->EnzymeSelect CheckPH Can Enzyme tolerate pH < 5? EnzymeSelect->CheckPH YesPH Run at pH 4.0 (Citrate Buffer) CheckPH->YesPH Yes (e.g. PlamHNL) NoPH Biphasic System (Toluene/Buffer) CheckPH->NoPH No (Wild Type) AcidHydrolysis Acid Catalysis (HCl) Racemic->AcidHydrolysis TempControl Temp < 10°C? AcidHydrolysis->TempControl Success High Yield TempControl->Success Yes Fail High Degradation TempControl->Fail No (Dissociation)

Figure 2: Process Optimization Logic Flow.

Summary Data Table: Chemical vs. Enzymatic Routes

FeatureEnzymatic (Nitrilase)Chemical (Acid-Catalyzed)
Primary Risk Product Inhibition by AldehydePolymerization / Racemization
Optimal pH 3.5 – 5.0 (Engineered) / 7.0 (Biphasic)< 1.0 (Strong Acid)
Temperature 25°C – 30°C0°C – 10°C (Initial step)
Enantioselectivity High (>98% ee possible)None (Racemic)
Solvent System Aqueous Buffer or BiphasicAnhydrous Alcohol/Ether
Key Additive Toluene (to trap aldehyde)HCl gas (anhydrous)

References

  • Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. Source: ACS Omega (2020). URL:[Link] Relevance: Defines the pH (3.5-4.[1][2]0) and temperature (25-30°C) optima to suppress non-enzymatic dissociation.[2]

  • Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant. Source: ResearchGate / Journal of Biotechnology. URL:[Link] Relevance: Discusses the inhibition of nitrilase by the aldehyde byproduct and engineering solutions.

  • Mandelonitrile Lyase MDL2-mediated regulation of seed amygdalin and oil accumulation. Source: PMC (PubMed Central). URL:[Link] Relevance: Provides mechanistic insight into the natural dissociation pathways of mandelonitrile derivatives.[1]

  • Process for producing R(-)-mandelic acid and derivatives thereof (EP 0449648 B1). Source: European Patent Office.[1] URL:[Link] Relevance: Foundational industrial protocol for handling the equilibrium of mandelonitrile derivatives in aqueous media.[1]

Sources

Technical Support Center: Optimizing Enantiomeric Excess in Chiral p-Chloromandelamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral p-Chloromandelamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the enantiomeric purity of your product. As Senior Application Scientists, we have compiled this information based on established principles of asymmetric synthesis and enzymatic resolutions, aiming to provide both theoretical understanding and practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: We are consistently observing low enantiomeric excess (ee) in our synthesis of p-Chloromandelamide. What are the most common initial factors to investigate?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can often be attributed to several key areas. The primary aspects to scrutinize are the catalyst system, the reaction conditions, and the purity of your starting materials. Seemingly minor variations in the reaction environment can profoundly impact the stereochemical outcome.[1] Key potential causes include:

  • Catalyst-Related Issues: The chosen chiral catalyst or ligand may not be optimal for the p-chlorobenzoylformamide substrate, or it may have decomposed.[1]

  • Reaction Condition Inefficiencies: The reaction temperature might be too high, which can reduce the energy difference between the diastereomeric transition states, or the solvent may not be suitable for achieving a well-organized transition state.[1]

  • Substrate and Reagent Purity: Impurities in your starting materials can interfere with the catalyst or promote non-selective background reactions.[1]

Q2: What are the principal strategies for producing enantiomerically pure p-Chloromandelamide?

A2: There are three primary approaches to obtaining single-enantiomer p-Chloromandelamide:

  • Asymmetric Synthesis: This involves the direct conversion of a prochiral precursor, such as p-chlorobenzoylformamide or p-chlorobenzaldehyde, into a specific enantiomer using a chiral catalyst or reagent. This can include methods like asymmetric reduction.[2][3]

  • Chiral Resolution: This method starts with a racemic mixture of p-Chloromandelamide or its precursor, p-chloromandelic acid. The enantiomers are then separated. Common techniques include:

    • Diastereomeric Salt Formation: Reacting the racemic acid with a chiral resolving agent (like an enantiomerically pure amine) to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.[4][5][6][7]

    • Kinetic Resolution: Using an enzyme (e.g., a lipase) that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.[8][9][10][11]

  • Enzymatic Synthesis: This approach utilizes enzymes to catalyze the enantioselective synthesis from a prochiral starting material. For instance, oxynitrilases can catalyze the addition of cyanide to p-chlorobenzaldehyde to form p-chloromandelonitrile, a precursor to the amide, with high enantioselectivity.[12][13][14][15]

Q3: How critical is the purity of solvents and reagents in achieving high enantiomeric excess?

A3: The purity of all components is absolutely critical. Impurities can act as poisons to the catalyst, participate in non-selective side reactions, or alter the reaction environment in a way that disfavors the desired stereochemical outcome.[16] For instance, even trace amounts of water can deactivate many sensitive organometallic catalysts used in asymmetric synthesis.[16] Always use high-purity, anhydrous solvents and freshly purified reagents whenever possible.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This section provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in the production of chiral p-Chloromandelamide.

Issue 1: Low ee in Asymmetric Reduction of p-Chlorobenzoylformamide

The asymmetric reduction of a prochiral ketone is a common strategy. If you are experiencing low ee, a systematic investigation is required.

  • Suboptimal Catalyst/Ligand: The selected chiral catalyst or ligand may not be well-suited for the electronic and steric properties of p-chlorobenzoylformamide.

    • Solution: Screen a variety of chiral ligands or catalysts. For example, in reductions involving chiral borane complexes, the structure of the ligand is paramount.[17]

  • Incorrect Catalyst Loading: Both excessively high and low catalyst loadings can adversely affect enantioselectivity.[1]

    • Solution: Perform an optimization study by systematically varying the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.

  • Inappropriate Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee.[1]

    • Solution: Attempt the reaction at lower temperatures. While this may slow the reaction rate, it often significantly improves enantioselectivity.

  • Unsuitable Solvent: The solvent plays a crucial role in the geometry of the transition state through solvation effects.[1]

    • Solution: Conduct a solvent screen. A range of aprotic solvents with varying polarities (e.g., toluene, THF, dichloromethane, diethyl ether) should be tested.[18]

G start Low ee Observed in Asymmetric Reduction catalyst Catalyst System Issues? start->catalyst conditions Reaction Condition Issues? catalyst->conditions [No] screen_ligands Screen Different Chiral Ligands/Catalysts catalyst->screen_ligands [Yes] purity Substrate/Reagent Purity? conditions->purity [No] lower_temp Lower Reaction Temperature conditions->lower_temp [Yes] purity->start [Re-evaluate] purify_reagents Purify Substrate & Ensure Anhydrous Conditions purity->purify_reagents [Yes] end_node High ee Achieved optimize_loading Optimize Catalyst Loading screen_ligands->optimize_loading optimize_loading->end_node screen_solvents Screen Solvents lower_temp->screen_solvents screen_solvents->end_node purify_reagents->end_node

Caption: Troubleshooting workflow for low enantiomeric excess in asymmetric reduction.

Issue 2: Poor Selectivity in Enzymatic Kinetic Resolution

Enzymatic resolutions, for instance using a lipase to selectively acylate one enantiomer of a racemic p-chloromandelamide precursor, are powerful but sensitive to reaction conditions.

  • Incorrect Enzyme Choice: Not all lipases will exhibit high enantioselectivity for the target substrate.

    • Solution: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most selective biocatalyst.[9][10]

  • Unsuitable Acyl Donor/Solvent: The nature of the acyl donor and the solvent can significantly influence enzyme activity and selectivity.

    • Solution: Test various acyl donors (e.g., vinyl acetate, isopropenyl acetate) and screen different organic solvents. Toluene and hexane are common starting points.[8][19]

  • Suboptimal Temperature and pH: Enzyme activity and stability are highly dependent on temperature and the pH of the local environment (even in organic media).

    • Solution: Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can also decrease enantioselectivity. For pH, if applicable (e.g., in hydrolysis), ensure the buffer system is optimal for the chosen enzyme.

  • Product Inhibition: The accumulation of products can sometimes inhibit the enzyme, leading to a stall in the reaction before 50% conversion is reached, which is ideal for kinetic resolution.

    • Solution: Consider in-situ product removal if inhibition is suspected.

Lipase SourceSolventAcyl DonorConversion (%)Enantiomeric Excess (ee %) of Unreacted Amide
Candida antarctica Lipase BTolueneVinyl Acetate48>99
Pseudomonas cepacia LipaseTolueneVinyl Acetate5192
Alcaligenes spp. LipaseHexaneIsopropenyl Acetate4597[9]
Pig Liver EsteraseTolueneVinyl Acetate4985

Note: This table is illustrative. Actual results will vary based on specific experimental conditions.

Issue 3: Inefficient Diastereomeric Salt Resolution of p-Chloromandelic Acid

The resolution of racemic p-chloromandelic acid via diastereomeric salt formation is a classical and effective method, but its success hinges on the differential solubility of the diastereomeric salts.[4][5]

  • Inappropriate Resolving Agent: The chosen chiral base may not form diastereomeric salts with a significant enough difference in solubility with the p-chloromandelic acid enantiomers.

    • Solution: Screen different chiral resolving agents. (R)-α-phenylethylamine is a commonly used and effective agent for p-chloromandelic acid.[4]

  • Suboptimal Solvent System: The choice of solvent is critical for achieving good separation during crystallization.

    • Solution: Investigate a range of solvents or solvent mixtures. The optimal solvent will maximize the solubility difference between the two diastereomeric salts.[4]

  • Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can impact the efficiency of the resolution.

    • Solution: Experiment with different molar ratios. A 1:1 ratio is a common starting point, but optimization may be necessary.[6]

  • Non-optimal Crystallization Temperature: The temperature at which crystallization occurs affects the yield and purity of the diastereomeric salt.

    • Solution: Carefully control the cooling rate and the final filtration temperature to optimize the crystallization process.[6]

  • Dissolution: Dissolve racemic p-chloromandelic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure resolving agent, such as (R)-α-phenylethylamine, in a suitable solvent (e.g., ethanol) with heating until a clear solution is formed.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the resolving agent, making it water-soluble. The desired enantiomer of p-chloromandelic acid can then be extracted into an organic solvent.

  • Analysis: Determine the enantiomeric excess of the recovered p-chloromandelic acid using chiral HPLC.

References

  • BenchChem. Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • BenchChem. Technical Support Center: Asymmetric Synthesis Reactions.
  • Martínková, L., & Křen, V. (2010). Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. ResearchGate.
  • Müller, E., et al. (2020). (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase. PMC.
  • He, Q., Peng, Y. F., & Rohani, S. (2010). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. PubMed.
  • He, Q., Peng, Y. F., & Rohani, S. (2009). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. ResearchGate.
  • Patel, R. N. (2001). Microbial/enzymatic Synthesis of Chiral Drug Intermediates. PubMed.
  • Ohno, A., et al. (1978). Asymmetric reduction of methyl benzoylformate with a chiral NAD(P)H-model compound. J. Chem. Soc., Chem. Commun.
  • Müller, E., et al. (2020). Efficient biocatalytic synthesis of (R)-mandelic acid and chlorinated mandelic acid amides. SpringerLink.
  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules.
  • da Silva, J. F., et al. (2012). Lipase-catalyzed kinetic resolution of (±)-mandelonitrile under conventional condition and microwave irradiation. SciSpace.
  • Dadwal, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega.
  • Szabó, I., et al. (2018). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Nature.
  • DU Chem. Asymmetric synthesis.
  • Zhu, J., et al. (2019). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie.
  • Taș, M., et al. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC.
  • Dadwal, M., et al. (2020). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified enzymes from PlamHNL wild type and mutant N85Y. ResearchGate.
  • Gockel, B., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Martínez-Casares, R. M., et al. (2020). Pouteria sapota hydroxynitrile lyase catalyzed synthesis of optically active cyanohydrins from ortho-substituted benzaldehydes. Industrial Crops and Products.
  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis.
  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
  • Peng, Y., et al. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as. Semantic Scholar.
  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • TU Delft Repository. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • Zhou, Y.-G. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. ACS Publications.
  • Hanefeld, U., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. RSC Publishing.
  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols.
  • Ramachandran, P. V., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC.
  • Ni, Y., et al. (2014). Bioreduction of methyl o-chlorobenzoylformate at 500 g L−1 without external cofactors for efficient production of enantiopure clopidogrel intermediate. ResearchGate.
  • Zhang, J., et al. (2020). Efficient Synthesis of P-Chirogenic Compounds Enabled by Chiral Selenide-Catalyzed Enantioselective Electrophilic Aromatic Halogenation. JACS.
  • BOC Sciences. Chiral Resolution and Separation Services.
  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.
  • Organic & Biomolecular Chemistry. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines.
  • LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Zhang, J., et al. (2020). Efficient Synthesis of P-Chirogenic Compounds Enabled by Chiral Selenide-Catalyzed Enantioselective Electrophilic Aromatic Halogenation. Chinese Chemical Society.
  • Duan, W.-L. (2019). Enantioselective Synthesis of P-Stereogenic Compounds. Thieme Chemistry.
  • Reif, B. D., et al. (2010). An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media. PubMed.
  • Wang, D.-C., & Yu, J.-Q. (2019). Synthesis of P- and S-Stereogenic Compounds via Enantioselective C–H Functionalization. ResearchGate.
  • Nieto, F., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC.

Sources

Removing metal catalyst residues from p-Chloromandelamide samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the removal of residual metal catalysts from p-Chloromandelamide samples. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring your final product meets the stringent purity requirements for downstream applications and regulatory compliance.

Introduction: The Imperative of Purity

The synthesis of specialized chiral molecules like p-Chloromandelamide often relies on transition-metal-catalyzed reactions to achieve high yield and stereoselectivity.[1] Catalysts based on palladium, rhodium, ruthenium, and copper are indispensable tools in modern organic synthesis.[2][3] However, their presence in the final Active Pharmaceutical Ingredient (API) is a critical concern. Regulatory bodies, through guidelines like the ICH Q3D for elemental impurities, mandate strict limits on these residual metals due to their potential toxicity and their ability to compromise drug stability and efficacy.[4]

Effective removal is not merely a purification step; it is a crucial, non-negotiable aspect of process chemistry that ensures patient safety and product quality. This guide provides practical, validated strategies to address this challenge head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalyst residues I might encounter in my p-Chloromandelamide synthesis?

A1: The type of residual metal is directly linked to the synthetic route employed. For a molecule like p-Chloromandelamide, which contains multiple functional groups and a chiral center, several catalytic reactions are plausible:

  • Palladium (Pd): The most common residue, often originating from cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) used to form carbon-carbon or carbon-heteroatom bonds.[2][5]

  • Rhodium (Rh): Frequently used in asymmetric hydrogenation or other chiral transformations to establish the stereocenter of the mandelamide core.[6][7]

  • Ruthenium (Ru): Another member of the platinum-group metals (PGMs) used in various catalytic processes, including metathesis and transfer hydrogenation.[8]

  • Copper (Cu): Typically from Ullmann-type coupling reactions.[3]

  • Platinum (Pt) & Iridium (Ir): Also used in hydrogenation and other specialized transformations.[3][6]

Q2: Why is simple filtration or a standard aqueous wash often insufficient to remove these metals?

A2: This is a critical point rooted in the chemistry of the catalyst during and after the reaction.

  • Homogeneous Catalysts: Many catalysts (e.g., those used in Buchwald-Hartwig or asymmetric hydrogenations) are soluble in the reaction medium. After the reaction, the metal may not exist as a simple, filterable solid. It can remain as soluble, charged ionic species or as metal-organic complexes.[9]

  • Chelation by the Product: The p-Chloromandelamide molecule itself, with its amide and hydroxyl groups, can act as a ligand, forming stable, soluble complexes with the metal catalyst. This chelation effect makes the metal less accessible for removal by simple physical means.[10]

  • Colloidal Species: In some cases, particularly with palladium, the catalyst can decompose into fine colloidal nanoparticles that are too small to be removed by conventional filtration media like Celite® alone.[9]

Q3: What are the primary methods for removing metal catalyst residues?

A3: There are several established techniques, each with its own advantages and disadvantages. The optimal choice depends on the specific metal, the scale of the reaction, and the properties of your product.[8] The most common methods are:

  • Adsorption onto Activated Carbon: A cost-effective method for removing a variety of metal impurities.[11][12]

  • Metal Scavenging: A highly selective and efficient method using functionalized silica or polymer resins that bind tightly to specific metals.[13][14]

  • Chromatography: Effective for purification but can be costly and time-consuming, especially at a larger scale.[9]

  • Crystallization & Extraction: These can be effective if the metal impurity has significantly different solubility properties from the product, but they often lack the efficiency to meet strict ppm-level requirements on their own.[15][16]

Q4: How do I accurately determine the concentration of residual metal in my final product?

A4: To ensure compliance with regulatory limits, highly sensitive analytical techniques are required. The industry standards are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, offering detection limits in the parts-per-billion (ppb) range. It is highly sensitive and can analyze a wide range of elements simultaneously.[4][17]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Also a robust and widely used technique, suitable for detecting concentrations in the parts-per-million (ppm) range.[18] Historically, wet chemistry limit tests were used, but modern instrumentation is now required by most regulatory authorities for its superior accuracy and specificity.[4]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: After filtering my heterogeneous Pd/C catalyst through Celite®, my product solution is still grey/black, and ICP analysis shows high palladium levels.

  • Possible Cause(s):

    • Fine Catalyst Particles: The Palladium on Carbon (Pd/C) particles may be too fine, passing through the pores of the Celite pad and the filter paper.

    • Colloidal Palladium: Some palladium may have leached from the carbon support during the reaction, forming soluble or colloidal palladium species.

  • Suggested Solutions:

    • Improve Filtration Technique: Use a thicker Celite pad (2-3 cm) on a sintered glass funnel. Ensure the pad is pre-wetted with the solvent and settled under vacuum before adding your reaction mixture.[19] For extremely fine particles, consider filtering through a PTFE membrane filter (e.g., 0.45 or 0.22 µm) after the initial Celite filtration.

    • Employ a Scavenger Post-Filtration: Treat the filtrate with a metal scavenger. This is a highly effective secondary step to capture any leached or colloidal palladium that passed through the initial filter. A thiol-functionalized silica scavenger is an excellent choice for palladium.[5]

Problem 2: My product yield drops significantly after treatment with activated carbon.

  • Possible Cause(s):

    • Non-Specific Adsorption: Activated carbon has a high surface area with diverse porosity, which can adsorb not only the metal catalyst but also your organic product.[15][20] This is a very common issue.

    • Excessive Carbon Usage: Using too much activated carbon (e.g., >10 wt%) dramatically increases the surface area available for product binding.

  • Suggested Solutions:

    • Optimize Carbon Loading: Reduce the amount of activated carbon to the minimum necessary. Start with a screening experiment using 1-5 wt% (relative to your crude product mass) and measure the residual metal content to find the sweet spot.[10]

    • Thoroughly Wash the Carbon: After filtering off the activated carbon, wash the carbon cake extensively with fresh, warm solvent to recover as much of the adsorbed product as possible. Combine these washings with your main filtrate.

    • Switch to a More Selective Method: If product loss remains high, activated carbon may not be suitable for your system. Switch to a metal scavenger, which offers much higher selectivity for the metal over the API.[8]

Problem 3: I used a metal scavenger, but my rhodium/palladium levels are still above the 10 ppm target.

  • Possible Cause(s):

    • Insufficient Scavenger: The amount of scavenger used may not have enough binding sites (equivalents) to capture all the residual metal.

    • Suboptimal Scavenging Conditions: The reaction time, temperature, or solvent may not be ideal for the scavenger to work efficiently. The kinetics of binding can be slow at room temperature.[8]

    • Wrong Scavenger Type: The chosen scavenger's functional group may not have a high affinity for the specific metal species in your solution. For example, a strongly chelating product might compete with the scavenger for the metal.

  • Suggested Solutions:

    • Increase Scavenger Equivalents: Add more scavenger. A typical starting point is 3-5 molar equivalents relative to the initial catalyst loading. If the initial loading is unknown, use 5-10 wt% of scavenger relative to the product mass.[5]

    • Optimize Conditions: Increase the treatment time (e.g., from 4 hours to 16-24 hours) and/or gently heat the mixture (e.g., to 40-50 °C) to improve the binding kinetics.[10] Ensure good mixing throughout the process.

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups. For palladium, thiol (Si-Thiol) and trimercaptotriazine (Si-TMT) are excellent starting points. For rhodium, amine-based or other specialized scavengers might be more effective.[13][19]

Decision-Making Workflow for Catalyst Removal

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy.

G start Crude p-Chloromandelamide (Post-Reaction Workup) catalyst_type Catalyst Type? start->catalyst_type hetero Heterogeneous (e.g., Pd/C, PtO2) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(PPh3)4, Rh(COD)Cl2) catalyst_type->homo Homogeneous celite_filter Filtration through Celite® Pad hetero->celite_filter analysis1 ICP Analysis celite_filter->analysis1 pass Purity OK (<10 ppm) analysis1->pass fail Purity NOT OK (>10 ppm) analysis1->fail Leaching Occurred method_choice Select Primary Method homo->method_choice scavenger Metal Scavenger method_choice->scavenger High Selectivity Needed act_carbon Activated Carbon method_choice->act_carbon Lower Cost Option chromatography Column Chromatography method_choice->chromatography High Purity, Small Scale filter_slurry Filter Slurry scavenger->filter_slurry act_carbon->filter_slurry analysis2 ICP Analysis chromatography->analysis2 filter_slurry->analysis2 analysis2->pass analysis2->fail reprocess Re-process with Optimized Method (e.g., different scavenger, higher temp/time) fail->reprocess reprocess->method_choice G cluster_0 Setup cluster_1 Scavenger Treatment cluster_2 Analysis & Scaling start Crude Product Solution (Known Metal Conc.) aliquot Divide into 4 Aliquots (e.g., 1 mL each in vials) start->aliquot scav1 Vial 1: Add Scavenger A (e.g., Thiol) aliquot->scav1 scav2 Vial 2: Add Scavenger B (e.g., TMT) aliquot->scav2 scav3 Vial 3: Add Scavenger C (e.g., Amine) aliquot->scav3 control Vial 4: No Scavenger (Control) aliquot->control stir Stir all vials at 40-50 °C for 4h scav1->stir scav2->stir scav3->stir control->stir filter Filter each sample stir->filter icp Analyze Supernatant by ICP-MS/OES filter->icp compare Compare Results & Select Best Scavenger icp->compare scaleup Scale up purification with optimal scavenger compare->scaleup

Caption: A systematic workflow for screening metal scavengers.

Data & Reference Tables

Table 1: Comparison of Common Metal Removal Techniques

MethodSelectivityCostScalabilityPotential for Product LossTarget Metals
Metal Scavengers Very HighMedium-HighExcellentLowPd, Pt, Rh, Ru, Cu, Ni [13]
Activated Carbon Low-MediumLowExcellentHigh (non-specific binding) [15]Broad Spectrum [21]
Column Chromatography HighHighPoor-FairMediumMost Metals
Crystallization VariesLowGoodVariesSystem Dependent
Aqueous Extraction LowLowExcellentLowIonic Metal Salts

Table 2: Common Metal Scavengers and Their Applications

Scavenger Functional GroupSolid SupportPrimary Target MetalsMechanism
Thiol (-SH) Silica, PolystyrenePd , Pt, Ru, Rh, Ag, CuChemisorption (soft-soft interaction) [15]
Trimercaptotriazine (TMT) Silica, PolystyrenePd , Pt, Ru, RhStrong Chelation [19]
**Amines (-NH₂, -NR₂) **Silica, PolystyreneRh, Ru, PdLewis Acid-Base Interaction
Thiourea Silica, PolystyrenePd , RuChelation

Table 3: ICH Q3D Guideline Limits for Common Catalytic Metals

MetalClassOral PDE (µ g/day )Parenteral PDE (µ g/day )
Palladium (Pd) 2B10010
Platinum (Pt) 2B10010
Rhodium (Rh) 2B10010
Ruthenium (Ru) 2B10010
Iridium (Ir) 2B10010
Nickel (Ni) 2A20020
Copper (Cu) 33000300

Source: Adapted from ICH Guideline Q3D(R1) on Elemental Impurities. PDE = Permitted Daily Exposure. These values are used to calculate the maximum allowable concentration (in ppm) based on the daily dose of the drug product. [16]

References

  • D. J. C. Constable et al. (2011). Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. Organic Process Research & Development, ACS Publications. [Online] Available at: [Link]

  • Johnson Matthey. Metal scavengers for the pharmaceutical and medical market. [Online] Available at: [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Online] (May 18, 2015) Available at: [Link]

  • Sopachem. Metal Scavenger Guide. [Online] Available at: [Link]

  • Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Online] Available at: [Link]

  • Osaka Gas Chemical Co., Ltd. platinum group metals adsorp removal Activated Carbon Business Division. [Online] Available at: [Link]

  • L. Williams et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Online] (September 06, 2023) Available at: [Link]

  • S. B. R. Konduru et al. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Online] (March 31, 2015) Available at: [Link]

  • T. Ohishi et al. (2005). Method of removing palladium. Google Patents, US20050256327A1.
  • Zhulin Carbon. Activated Carbon for Heavy Metals Removal. [Online] (October 28, 2024) Available at: [Link]

  • Heycarbons. Activated Carbon For Heavy Metal Removal. [Online] Available at: [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Online] (January 20, 2023) Available at: [Link]

  • S. Hugill (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Online] (April 06, 2022) Available at: [Link]

  • E. J. E. Walsh et al. (2024). The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. Analytical Chemistry, ACS Publications. [Online] (April 03, 2024) Available at: [Link]

  • Pharmabiz.com. Analytical techniques to identify metallic contaminants. [Online] (September 18, 2025) Available at: [Link]

  • P. Van Arnum (2025). Exploring Catalysis in API Synthesis. Pharmaceutical Technology. [Online] (March 11, 2025) Available at: [Link]

  • D. Tan et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, ACS Publications. [Online] (December 10, 2024) Available at: [Link]

  • G. C. Sturton Jr. (1976). Process for removal of rhodium compounds from process streams. Google Patents, US3978148A.
  • E. El-Shorbagy et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, PMC - NIH. [Online] Available at: [Link]

  • M. Pu et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, MDPI. [Online] (November 19, 2024) Available at: [Link]

  • ResearchGate. (2025). Metal-Based Catalysts in Organic Synthesis. [Online] (November 17, 2025) Available at: [Link]

  • R. D'Auria et al. (2025). Feature Papers in Catalysis in Organic and Polymer Chemistry. Catalysts, MDPI. [Online] (January 17, 2025) Available at: [Link]

  • P. Dey & P. Rai (2021). Recent Development of Bis-Cyclometalated Chiral-at-Iridium and Rhodium Complexes for Asymmetric Catalysis. ACS Organic & Inorganic Au. [Online] (December 03, 2021) Available at: [Link]

  • Quora. How to to seprate rhodium from other metals by chemical methods. [Online] (February 08, 2025) Available at: [Link]

  • Pro-Plate. How do you troubleshoot common problems or defects in rhodium-plated surfaces?. [Online] (May 12, 2024) Available at: [Link]

Sources

Scale-up challenges for 2-(p-Chlorophenyl)-2-hydroxyacetamide manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up and manufacturing of 2-(p-Chlorophenyl)-2-hydroxyacetamide (also known as p-Chloromandelamide).

This intermediate is structurally analogous to the o-chloro derivative used in Clopidogrel synthesis, yet it presents unique crystallization and solubility behaviors due to its para-substitution symmetry. The following protocols prioritize selectivity (stopping at the amide) and safety (cyanide management).

Status: Active Lead Scientist: Senior Application Specialist Scope: Process Optimization, Safety Engineering, Impurity Profiling

🔬 Module 1: The Cyanohydrin Formation (Step 1)

Core Reaction: p-Chlorobenzaldehyde + NaCN/H⁺


p-Chloromandelonitrile
Critical Troubleshooting (Q&A)

Q: We are observing a delayed exotherm followed by a rapid temperature spike during cyanide addition. What is happening? A: You are likely experiencing induction period accumulation .

  • The Cause: At lower temperatures (<10°C) or insufficient agitation, the cyanide does not immediately react with the aldehyde. This leads to an accumulation of unreacted reagents. Once the reaction triggers, the accumulated mass reacts simultaneously, overwhelming the cooling jacket.

  • The Fix:

    • Seed the Reaction: Keep a "heel" (5-10% of the previous batch) or add a catalyst (phase transfer catalyst like TEBA) to eliminate the induction period.

    • Dosage Control: Switch from "all-in" addition to a semi-batch dosage of the cyanide solution. Link the addition rate to the reactor temperature (i.e., if

      
      , the pump stops automatically).
      

Q: The intermediate nitrile layer is hazy and difficult to separate. How do we improve phase separation? A: The haze is often due to emulsification stabilized by oligomers .

  • The Fix:

    • pH Adjustment: Ensure the aqueous phase is distinctly acidic (pH < 2) before separation to protonate any phenolate byproducts.

    • Salting Out: Add NaCl or Na₂SO₄ to the aqueous layer to increase ionic strength, driving the organic nitrile out of the water phase.

    • Temperature: Perform the separation at 35–40°C. Higher viscosity at low temperatures hinders coalescence.

⚗️ Module 2: Hydrolysis Selectivity (Step 2)

Core Reaction: p-Chloromandelonitrile


2-(p-Chlorophenyl)-2-hydroxyacetamide 
Competing Side Reaction:  Hydrolysis to p-Chloromandelic Acid.
Critical Troubleshooting (Q&A)

Q: Our HPLC shows 15% p-chloromandelic acid impurity. Acid hydrolysis (H₂SO₄) is too aggressive. How do we stop at the amide? A: Classical acid hydrolysis is difficult to control on a large scale because the rate of Amide


 Acid is often faster than Nitrile 

Amide.[1]
  • The Solution: Switch to the Radziszewski Reaction (Alkaline Peroxide Hydrolysis).

    • Protocol: Use 30%

      
       and catalytic 
      
      
      
      or NaOH in acetone/water or DMSO at low temperature (0–20°C).
    • Mechanism: The hydroperoxide anion (

      
      ) attacks the nitrile to form an imidate intermediate which collapses exclusively to the amide and oxygen, without water attacking the amide bond further.
      
    • Benefit: This method is virtually 100% selective for the amide.

Q: The product is colored (yellow/brown) after isolation. What is the source? A: This is oxidative degradation of the benzylic hydroxyl group or polymerization of trace aldehyde.

  • The Fix:

    • Degassing: Sparge all solvents with Nitrogen prior to use.

    • Reducing Agent: Add 0.5% Sodium Metabisulfite (

      
      ) during the crystallization step to quench color bodies.
      
    • EDTA Wash: Trace metals (Fe/Cu from reactors) catalyze the oxidation of the

      
      -hydroxy group. Use a dilute EDTA wash during workup.
      

📊 Module 3: Process Logic & Impurity Fate

The following diagram maps the reaction pathway and the origin of critical impurities. Use this to diagnose where your process is deviating.

ReactionPathway Aldehyde p-Chlorobenzaldehyde (Starting Material) Nitrile p-Chloromandelonitrile (Intermediate) Aldehyde->Nitrile Step 1: Cyanohydrin Formation Dimer Dimer/Oligomers (Thermal Impurity) Aldehyde->Dimer Self-Condensation (High pH) HCN NaCN / H+ HCN->Nitrile Amide 2-(p-Chlorophenyl)- 2-hydroxyacetamide (TARGET) Nitrile->Amide Step 2: Controlled Hydrolysis (Radziszewski or Bio-cat) Acid p-Chloromandelic Acid (Over-Hydrolysis Impurity) Nitrile->Acid Direct Hydrolysis (Poor Selectivity) Amide->Acid Side Rxn: Over-Hydrolysis (High Temp / Strong Acid)

Caption: Figure 1. Reaction Pathway and Impurity Fate Mapping. Green path indicates the target process; Red path indicates the primary failure mode (over-hydrolysis).

📉 Module 4: Scale-Up Data & Solvent Selection

Table 1: Solvent Selection Matrix for Crystallization Selection based on solubility differential and impurity rejection.

Solvent SystemYield PotentialPurity Rejection (Acid)Operational RiskRecommendation
Methanol/Water High (85-90%)ModerateLowStandard. Good balance of yield and cost.
Toluene Low (60-70%)ExcellentFlammability/StaticHigh Purity. Use for API grade if acid impurity is stubborn.
Acetone/Hexane ModerateGoodHigh (Volatility)Avoid. Difficult to control crystal size distribution (fines).
Isopropyl Acetate Moderate (75%)GoodLowGreen Alternative. Good replacement for Toluene.

🛠 Experimental Protocol: The "Radziszewski" Hydrolysis

Recommended for high-purity scale-up to avoid acid formation.

  • Setup: Charge p-Chloromandelonitrile (1.0 eq) and Acetone (3.0 vol) into a reactor. Cool to 15°C.

  • Base Addition: Add

    
      (0.2 eq) dissolved in minimal water.
    
  • Oxidant Addition: Add 30%

    
      (2.5 eq) dropwise.
    
    • Critical Control: Maintain internal temperature

      
      . The reaction is exothermic.[2]
      
  • Reaction: Stir at 25–30°C for 4–6 hours. Monitor by HPLC (Target: Nitrile < 0.5%).

  • Quench: Add Sodium Bisulfite solution to destroy excess peroxide (Test with starch-iodide paper: must be negative).

  • Isolation: Distill off acetone under vacuum. The product will precipitate from the remaining aqueous layer. Filter and wash with water.

📚 References

  • Pollak, P., et al. (2000). "Nitriles."[1][3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[4] (General nitrile hydrolysis kinetics and safety).

  • Yadav, J. S., et al. (2002). "Mild and selective hydrolysis of nitriles to amides with hydrogen peroxide-potassium carbonate." Tetrahedron Letters, 43(21), 3837-3839. (The Radziszewski protocol basis).[5]

  • Sanofi-Aventis. (2007). "Process for the preparation of Clopidogrel." US Patent 7,291,733. (Industrial context for chloromandelic derivatives).

  • Org. Process Res. Dev. (2012).[6] "Safety of Hydrogen Peroxide Scale-Up." (Safety protocols for H2O2 oxidations).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(p-Chlorophenyl)-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous structural characterization of novel small molecules is paramount. 2-(p-Chlorophenyl)-2-hydroxyacetamide, a derivative of mandelamide, represents a class of compounds where precise atomic arrangement dictates biological activity and chemical properties. This guide provides an in-depth analysis of its primary spectroscopic signature—the ¹H NMR spectrum—and contextualizes this data through a comparative framework of alternative analytical techniques. We will delve into the causality behind experimental choices and provide field-proven protocols to empower researchers to achieve high-fidelity, reproducible results.

Primary Characterization by ¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. It provides a detailed map of the proton environments within a molecule, revealing connectivity and stereochemical relationships. For 2-(p-Chlorophenyl)-2-hydroxyacetamide, the ¹H NMR spectrum offers a distinct fingerprint.

Caption: Molecular structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide with key protons labeled.

Decoding the Spectrum: Signal by Signal

When dissolved in a suitable deuterated solvent like DMSO-d₆, the molecule reveals several key signals:

  • Aromatic Protons (Hₐ, Hₑ): The para-substituted phenyl ring gives rise to a characteristic signal pattern in the aromatic region (typically 6.5-8.0 ppm).[1] Due to the symmetry of the ring, the four aromatic protons are split into two chemically distinct sets. The protons ortho to the chlorine atom (Hₑ) and those meta to it (Hₐ) will each appear as a doublet, resulting from coupling to their respective neighbors. This pattern is often referred to as an AA'BB' system but frequently simplifies to appear as two distinct doublets. The electron-withdrawing nature of the chlorine atom and the overall aromatic ring current cause these protons to be deshielded, shifting them downfield.[2]

  • Methine Proton (Hₑ): This single proton, positioned on the carbon bearing both the hydroxyl group and the p-chlorophenyl ring (a benzylic position), is significantly deshielded.[3] Its proximity to two electronegative groups (oxygen and the aromatic ring) shifts its resonance downfield, typically in the range of 4.5-5.5 ppm. In the absence of coupling to the OH or NH₂ protons (which is common), this signal appears as a sharp singlet.

  • Exchangeable Protons (OH and NH₂, Hₐ and Hₑ): The hydroxyl (-OH) and amide (-NH₂) protons are acidic and can exchange with each other and with trace amounts of water in the solvent. This exchange process often leads to broad signals and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4]

    • Hydroxyl Proton (Hₐ): Can appear over a wide range (e.g., 2-5 ppm in DMSO-d₆) as a broad singlet.

    • Amide Protons (Hₑ): The two protons of the primary amide may be non-equivalent due to restricted rotation around the C-N bond, which has partial double-bond character.[1] This can result in two separate broad signals, often found in the 7.0-8.5 ppm range in DMSO.[5] The definitive identification of these exchangeable protons is achieved by adding a drop of deuterium oxide (D₂O) to the NMR tube; the OH and NH₂ signals will disappear from the spectrum as the protons are replaced by deuterium.[4]

¹H NMR Data Summary
Proton LabelExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegrationAssignment
Hₐ, Hₑ~7.45Doublet2HAromatic Protons
Hₐ, Hₑ~7.38Doublet2HAromatic Protons
Hₑ~7.5 (variable)Broad Singlet2HAmide (-NH₂)
Hₑ~5.0Singlet1HMethine (-CHOH)
Hₐ~5.5 (variable)Broad Singlet1HHydroxyl (-OH)

Note: The chemical shift values are estimates and can vary based on experimental conditions.

A Comparative Framework: Alternative & Complementary Analytical Techniques

While ¹H NMR is a powerful primary tool, a multi-technique approach is essential for irrefutable structural confirmation and purity analysis.

TechniqueInformation ProvidedSample AmountStrengths for this MoleculeLimitations for this Molecule
¹H NMR Precise proton environment, connectivity (H-H coupling), relative quantitation of protons.1-10 mgExcellent for detailed structural elucidation of the entire molecule in solution.Exchangeable protons (OH, NH₂) give broad signals; sensitive to paramagnetic impurities.
¹³C NMR Number of non-equivalent carbons, carbon skeleton, and electronic environment of carbons.10-50 mgConfirms the number of unique carbon atoms in the molecule, complementing ¹H NMR data.[6][7]Low natural abundance of ¹³C requires more sample and longer acquisition times; no coupling information in standard decoupled spectra.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), and fragmentation patterns.< 1 mgProvides definitive molecular weight, confirming the molecular formula (C₈H₈ClNO). Fragmentation can verify structural motifs like the p-chlorophenyl group.[8][9]Does not provide information on the connectivity of atoms or stereochemistry; isomerization can be difficult to distinguish.
FTIR Spectroscopy Presence of specific functional groups.~1-5 mgQuickly confirms the presence of key functional groups: O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), and aromatic C-H/C=C bonds.[9][10]Provides no information on the overall molecular skeleton or atom connectivity; offers a less detailed picture than NMR.

Field-Proven Protocol for High-Fidelity ¹H NMR Data Acquisition

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. This protocol is designed for acquiring quantitative-quality data (qNMR).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Accurately Weigh Analyte & Internal Standard dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve vortex 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert 5. Insert Sample & Lock/Tune/Shim transfer->insert setup 6. Set Acquisition Parameters (D1, 90° pulse, scans) insert->setup acquire 7. Acquire FID setup->acquire process 8. Fourier Transform, Phase & Baseline Correction acquire->process integrate 9. Integrate Signals process->integrate analyze 10. Assign Peaks & Perform Calculations integrate->analyze

Caption: Standard workflow for quantitative ¹H NMR analysis.

Step-by-Step Methodology
  • Materials & Reagents:

    • Analyte: 2-(p-Chlorophenyl)-2-hydroxyacetamide

    • Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

    • Deuterated Solvent: DMSO-d₆ (or other suitable solvent).

    • High-precision 5 mm NMR tubes.

    • Calibrated analytical microbalance.

    • Glass vials, spatula, and calibrated pipettes.[11]

  • Sample Preparation:

    • Weighing: On a tared analytical balance, accurately weigh approximately 10-15 mg of the analyte into a clean glass vial. Subsequently, weigh approximately 5-10 mg of the chosen internal standard into the same vial. Record the masses precisely. Accurate weighing is often the largest source of error in qNMR.[11]

    • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial using a calibrated pipette.

    • Homogenization: Cap the vial and ensure complete dissolution of both the analyte and the internal standard by vortexing or sonicating. Visually inspect the solution to confirm the absence of any solid particles.[11]

    • Transfer: Carefully transfer the solution into a clean, dry NMR tube to the appropriate height for your spectrometer's probe (typically 4-5 cm).

  • Instrumental Parameters (for Quantitative Analysis):

    • Lock, Tune, and Shim: Insert the sample into the spectrometer. Perform lock, tune, and shimming procedures to optimize magnetic field homogeneity.

    • Pulse Width: Determine the 90° pulse width for your sample.

    • Relaxation Delay (D1): This is a critical parameter. Set D1 to be at least 5 times the longest longitudinal relaxation time (T₁) of any proton of interest in your sample (both analyte and standard). A value of 30-60 seconds is often a safe starting point for many small molecules.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for impurity signals. A typical starting point is 16 or 32 scans.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully perform manual phase correction and baseline correction to ensure accurate integration.

    • Integrate all relevant signals from both the analyte and the internal standard.

Conclusion & Best Practices

The ¹H NMR spectrum provides an unparalleled level of detail for the structural confirmation of 2-(p-Chlorophenyl)-2-hydroxyacetamide. By carefully analyzing the chemical shifts, multiplicities, and integrations, a researcher can confidently verify the molecule's proton framework.

For the highest degree of scientific rigor, this analysis should be part of a larger characterization workflow. The molecular weight confirmation from Mass Spectrometry, carbon skeleton verification from ¹³C NMR, and functional group identification from FTIR spectroscopy collectively provide an unassailable body of evidence for the molecule's identity and purity. Adherence to meticulous sample preparation and the use of optimized acquisition parameters are not mere procedural steps; they are the foundation upon which accurate and trustworthy data is built.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products. [Link]

  • Stephenson, G. A., et al. (2021). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Gorobets, N. Y., et al. (2011). Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., & Mobli, M. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Stephenson, G. A., et al. (2021). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. ACS Publications. [Link]

  • OICC Press. (n.d.). Supplementary Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide. [Link]

  • Semantic Scholar. (n.d.). Supporting Information. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • ResearchGate. (n.d.). Experimental ¹H NMR for N,N-diethylamide derivatives. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Wiley Online Library. (n.d.). Anisotropic ¹H STD-NMR Spectroscopy. [Link]

  • SpectraBase. (n.d.). 2-(o-Chlorophenyl)acetamide - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • UCLA. (n.d.). ¹H NMR Chemical Shifts (δ, ppm). [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra. [Link]

  • ARPI - UNIPI. (2022). Renewable Resources for Enantiodiscrimination. [Link]

  • TA Instruments. (n.d.). Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. [Link]

  • Hiden Analytical. (2024). Comparing Mass Spectrometry with FT-IR for TGA Experiments. [Link]

  • Office of Justice Programs. (2009). HazMatID™ FTIR Evaluation. [Link]

  • OSTI.GOV. (n.d.). Mass Spectrometry and Fourier Transform Infrared Spectroscopy for Analysis of Biological Materials. [Link]

Sources

A Researcher's Guide to Functional Group Assignment in p-Chloromandelamide via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique, providing a molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups. This guide offers an in-depth analysis of the FTIR spectrum of p-Chloromandelamide, a key intermediate in the synthesis of various biologically active compounds. We will dissect its spectral features, compare it with its non-halogenated analog, Mandelamide, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Key Vibrational Moieties

p-Chloromandelamide is a multi-functionalized molecule. Its structure comprises a para-substituted aromatic ring, a secondary alcohol, a primary amide, and a chloro-substituent. Each of these groups gives rise to characteristic absorption bands in the infrared spectrum.

Caption: Molecular structure of p-Chloromandelamide with key functional groups highlighted.

Decoding the Spectrum: Theoretical Peak Assignments

The infrared spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The former contains characteristic stretching vibrations, while the latter includes complex bending vibrations and skeletal modes that are unique to the molecule as a whole.[1]

Based on its structure, the expected FTIR absorption peaks for p-Chloromandelamide are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics & Rationale
Alcohol O-H Stretch3400 - 3200Strong, very broad peak. The breadth is a direct result of intermolecular hydrogen bonding between hydroxyl groups.[2][3][4]
Primary Amide N-H Asymmetric & Symmetric Stretch3370 - 3170 (Two bands)Two distinct, medium-intensity sharp peaks. Primary amides (-NH₂) exhibit both symmetric and asymmetric stretching modes.[5][6]
Aromatic C-H Stretch3100 - 3000Weak to medium sharp peaks, appearing at a slightly higher frequency than aliphatic C-H stretches.[1][7]
Aliphatic C-H Stretch (Benzylic)3000 - 2850Weak to medium sharp peaks.
Amide C=O Stretch (Amide I Band)1680 - 1630Very strong, sharp peak. Conjugation with the aromatic ring and hydrogen bonding typically place this peak in the lower end of the range for amides.[5][6][8]
Amide N-H Bend (Amide II Band)1655 - 1590Medium to strong peak, often appearing as a shoulder to the Amide I band. It arises from the scissoring motion of the -NH₂ group.[1][5]
Aromatic C=C In-Ring Stretch1600 - 1400Multiple medium to strong, sharp peaks. These are characteristic of the aromatic ring itself.[1][7]
Alcohol C-O Stretch~1100Strong, sharp peak. The position is characteristic of a secondary alcohol.[3]
Aromatic C-H Out-of-Plane (OOP) Bend850 - 800Strong, sharp peak. This specific region is highly diagnostic for 1,4-disubstitution (para) on a benzene ring.[1][7]
Alkyl Halide C-Cl Stretch850 - 550Medium to strong peak in the lower fingerprint region. Its exact position can be variable.[1][9]

Comparative Analysis: p-Chloromandelamide vs. Mandelamide

To highlight the specific spectral contributions of the chloro-substituent and the para-substitution pattern, a comparison with the FTIR spectrum of Mandelamide is highly instructive. Mandelamide shares the same core structure but lacks the chlorine atom, featuring an unsubstituted phenyl ring instead.[10][11]

Wavenumber Range (cm⁻¹)p-Chloromandelamide FeatureMandelamide FeatureKey Difference & Insight
3400 - 3200 Strong, broad O-H stretchStrong, broad O-H stretchNo significant difference. Both molecules exhibit strong hydrogen bonding via the alcohol and amide groups.
3370 - 3170 Two N-H stretch peaksTwo N-H stretch peaksNo significant difference. The primary amide group dominates this region in both compounds.
1680 - 1630 Strong Amide I (C=O)Strong Amide I (C=O)Minor shift possible. The electron-withdrawing nature of chlorine might slightly increase the C=O bond order and shift the peak to a higher wavenumber, but this effect is often subtle.
900 - 675 Strong C-H OOP bend (~850-800)Two strong C-H OOP bends (~770-730 and ~710-690)Major, diagnostic difference. The single strong peak for p-Chloromandelamide confirms para-substitution. The two distinct peaks for Mandelamide are characteristic of a monosubstituted benzene ring.[7]
850 - 550 C-Cl stretch presentC-Cl stretch absentDefinitive difference. The presence of a medium-to-strong band in this region for p-Chloromandelamide is a direct confirmation of the C-Cl bond.[9]

This comparative approach demonstrates the power of FTIR not only in identifying functional groups but also in elucidating substitution patterns on aromatic rings.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples like p-Chloromandelamide due to its simplicity and speed, requiring minimal to no sample preparation.[12]

Workflow for Data Acquisition

FTIR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (empty crystal) Clean->Background Sample Place Small Amount of Sample on Crystal Background->Sample Pressure Apply Consistent Pressure with Anvil Sample->Pressure Collect Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Pressure->Collect Clean_Post Clean Crystal and Anvil Collect->Clean_Post Process Perform ATR & Baseline Correction (if needed) Clean_Post->Process Analyze Analyze Spectrum & Assign Peaks Process->Analyze End End Analyze->End

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning (Causality): The ATR crystal surface must be impeccably clean. Any residue from previous samples or cleaning solvents will appear in the spectrum. Clean the diamond or germanium crystal with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.

  • Background Collection (Trustworthiness): Collect a background spectrum with the clean, empty crystal. This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount of the p-Chloromandelamide powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.

  • Apply Pressure (Causality): Lower the built-in pressure anvil and apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

  • Spectrum Collection: Initiate the sample scan. Typical parameters for a high-quality spectrum are 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply an ATR correction algorithm if available in the software; this adjusts for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Post-Analysis Cleaning: Thoroughly clean the sample residue from both the crystal and the pressure anvil to prevent cross-contamination.

Conclusion

The FTIR spectrum of p-Chloromandelamide is rich with information, providing clear and assignable peaks for its defining functional groups: the hydroxyl, primary amide, para-substituted chlorophenyl ring, and secondary alcohol C-O linkage. The most diagnostic features are the broad O-H stretch, the dual N-H stretching peaks, the strong Amide I band, and, crucially, the C-H out-of-plane bending and C-Cl stretching vibrations in the fingerprint region that confirm the 1,4-chloro-substitution pattern. By comparing its spectrum to that of Mandelamide and following a validated experimental protocol, researchers can confidently use FTIR spectroscopy for rapid and accurate structural verification in their development pipelines.

References

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemwonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73558, Mandelamide. [Link]

  • Gao, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Caine, M. A., et al. (1996). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. SPIE Digital Library. [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

  • National Center for Biotechnology Information. (2018). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]

  • National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

  • Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • ResearchGate. (2009). FT-IR spectra in the hydroxyl group stretching region. [Link]

  • National Center for Biotechnology Information. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. Functional Groups. [Link]

  • ACS Publications. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. [Link]

  • ACS Publications. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. [Link]

  • Pretsch, E., et al. Structure Determination of Organic Compounds. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

  • ResearchGate. (2012). Jet FTIR spectra of racemic and enantiopure samples of methyl mandelate. [Link]

  • Surendranath College. IR Spectroscopy. [Link]

  • Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 1.2: Functional groups and organic nomenclature. [Link]

  • Chemed.chem.purdue.edu. Functional Groups. [Link]

  • ChemRxiv. (2023). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. [Link]

  • Biotech Academy. Functional groups. [Link]

  • ResearchGate. (2017). FTIR spectra of PVAc, NMA, MMT and PVAc-NMA-MMT. [Link]

  • PennState. Fourier-Transform Infrared Spectroscopy (FTIR). [Link]

  • Scientific & Academic Publishing. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. [Link]

  • ResearchGate. (2001). Development of chloroform absorption peak at 772 cm 2 1 at ppm concentrations. [Link]

  • Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra. [Link]

  • MDPI. (2023). Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. [Link]

Sources

Mass spectrometry fragmentation patterns of 2-(p-Chlorophenyl)-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(p-Chlorophenyl)-2-hydroxyacetamide. This document is structured to assist analytical scientists in the unambiguous identification of this compound, particularly when distinguishing it from structural isomers and metabolic analogues during impurity profiling.

A Comparative Guide for Impurity Profiling & Structural Elucidation

Executive Summary & Compound Identity

2-(p-Chlorophenyl)-2-hydroxyacetamide (also referred to as p-Chloromandelamide) is a primary amide derivative of p-chloromandelic acid. It frequently appears in drug development as a degradation product of chlorobenzyl-derived pharmaceuticals or as a hydrolysis intermediate of p-chloromandelonitrile.

Accurate characterization requires distinguishing this specific isomer from its N-aryl counterpart (N-(4-chlorophenyl)-2-hydroxyacetamide), a common impurity in aniline-derived syntheses. This guide compares the mass spectral "performance"—defined here as ionization efficiency and diagnostic fragmentation specificity—of the target compound against its critical alternatives.

Feature Target Compound Critical Isomer (Alternative)
Name 2-(p-Chlorophenyl)-2-hydroxyacetamideN-(4-Chlorophenyl)-2-hydroxyacetamide
Structure


Formula


MW 185.61 Da185.61 Da
Key Difference Amide Nitrogen is unsubstituted (

)
Amide Nitrogen is aryl-substituted (

)

Comparative Analysis: Analytical Approaches

This section evaluates how different ionization techniques and structural alternatives affect the detection and identification of the target molecule.

Comparison 1: Ionization Techniques (EI vs. ESI)

The choice of ionization method dictates the observable ions and the depth of structural information.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Molecular Ion Weak (

m/z 185/187)
Strong (

m/z 186/188)
Fragmentation Extensive in-source fragmentation.Minimal in-source; requires MS/MS (CID).
Primary Utility Structural Fingerprinting: The fragmentation pattern provides a unique "signature" for library matching.Quantitation & Sensitivity: Best for trace analysis in biological matrices (LC-MS).
Isotope Pattern Distinct 3:1 (

) visible in all Cl-containing fragments.
Distinct 3:1 pattern preserved in parent and daughter ions.
Comparison 2: Structural Discrimination (Target vs. Isomer)

The most critical analytical challenge is distinguishing the target from its N-aryl isomer. The fragmentation pathways are fundamentally different due to the location of the amide bond relative to the aromatic ring.

  • Target (p-Chloromandelamide):

    • Mechanism: Alpha-cleavage dominates, breaking the

      
       bond.[1]
      
    • Diagnostic Ion: Formation of the Chlorobenzyl alcohol cation (m/z 141) .

    • Pathway:

      
      .
      
  • Alternative (N-aryl Isomer):

    • Mechanism: Amide bond cleavage (

      
      ) dominates.
      
    • Diagnostic Ion: Formation of the Chloroaniline radical cation (m/z 127) or the Glycolyl cation (m/z 59) .

    • Pathway:

      
      .
      

Trustworthiness Check: If your spectrum exhibits a base peak at m/z 127, you have misidentified the compound as the target; it is likely the N-aryl isomer. The target must show the benzylic fragment series (141


 125).

Detailed Fragmentation Pathways (EI-MS)

The electron ionization spectrum of 2-(p-Chlorophenyl)-2-hydroxyacetamide is characterized by a sequential loss of the amide group and the hydroxyl group, stabilized by the chlorophenyl ring.

Key Fragmentation Steps:
  • Molecular Ion (

    
    , m/z 185/187):  The radical cation is formed. Intensity is generally low (<10%) due to the lability of the alpha-hydroxy amide bond.
    
  • Alpha-Cleavage (Base Peak Origin): The bond between the alpha-carbon and the carbonyl carbon breaks. The charge is retained on the benzylic fragment due to resonance stabilization by the aromatic ring.

    • Loss: Neutral Acetamide radical (

      
      , 44 Da) is not the primary loss. Instead, the neutral radical 
      
      
      
      is lost to form the even-electron cation.
    • Fragment: m/z 141 (for

      
      ) / 143  (for 
      
      
      
      ).
    • Structure:

      
       (Chlorobenzyl alcohol cation).
      
  • Dehydration/Hydroxyl Loss: The m/z 141 ion further fragments by losing the hydroxyl group (as

    
     or 
    
    
    
    depending on mechanism).
    • Fragment: m/z 125 (for

      
      ) / 127  (for 
      
      
      
      ).
    • Structure:

      
       (Chlorobenzyl cation). This is a highly stable secondary carbocation.
      
  • Ring Degradation:

    • Loss of Cl atom from m/z 125

      
      m/z 90  (
      
      
      
      ).
    • Loss of

      
       from the ring is also possible but less prominent.
      
Visualization of Fragmentation Pathway[5]

Fragmentation cluster_legend Legend M Molecular Ion (M+.) m/z 185 (100%) F1 Chlorobenzyl Alcohol Cation m/z 141 M->F1 Alpha-Cleavage Loss of CONH2 (44 Da) Isomer Isomer: Chloroaniline Ion m/z 127 M->Isomer IF N-Aryl Isomer: Amide Cleavage F2 Chlorobenzyl Cation m/z 125 F1->F2 Loss of OH/O (16/17 Da) F3 Tropylium-like Cation m/z 89/90 F2->F3 Loss of Cl (35 Da) key Blue: Parent | Red: Primary Fragment | Yellow: Secondary Fragment

Figure 1: EI-MS Fragmentation Pathway. The primary pathway (Solid Arrows) leads to the diagnostic chlorobenzyl series (m/z 141, 125). The dotted line indicates the divergent pathway of the N-aryl isomer.

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols are recommended. These are "self-validating" because the observation of the specific ion ratios (3:1 for Cl) confirms the presence of the halogenated moiety.

Protocol A: GC-MS Analysis (EI)

Objective: Structural fingerprinting and impurity identification.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate.

    • Note: Derivatization with BSTFA is optional but recommended to improve peak shape and volatility. If derivatized (TMS), the molecular ion will shift to m/z 257 (Mono-TMS) or 329 (Di-TMS).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: 50°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: Electron Impact (70 eV).[2]

    • Scan Range: m/z 40–350.

  • Validation Criteria:

    • Check m/z 141 and 143. Ratio must be approx 3:1.

    • Check m/z 125 and 127. Ratio must be approx 3:1.

    • Absence of m/z 127 as a base peak (rules out N-aryl isomer).

Protocol B: LC-MS/MS Analysis (ESI)

Objective: High-sensitivity quantitation.

  • Sample Preparation:

    • Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters:

    • Mode: ESI Positive (

      
      ).
      
    • Precursor Ion: m/z 186.0 (

      
      ) and 188.0  (
      
      
      
      ).
    • Collision Energy: 15–25 eV.

  • Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      / Formamide).
Decision Tree for Isomer Differentiation

DecisionTree Start Unknown Spectrum (Parent m/z 185) CheckBase Identify Base Peak Start->CheckBase Case1 Base Peak: m/z 141 (Chlorobenzyl alcohol) CheckBase->Case1 Alpha Cleavage Case2 Base Peak: m/z 127 (Chloroaniline) CheckBase->Case2 Amide Cleavage Case3 Base Peak: m/z 59 (Glycolyl) CheckBase->Case3 Amide Cleavage Result1 CONFIRMED: 2-(p-Chlorophenyl)- 2-hydroxyacetamide Case1->Result1 Result2 REJECTED: N-(4-Chlorophenyl)- 2-hydroxyacetamide Case2->Result2 Case3->Result2

Figure 2: Logical Decision Tree for distinguishing the target compound from its N-aryl isomer based on the base peak observed in EI-MS.

References

  • National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center: Amide Fragmentation Patterns. NIST Standard Reference Database 1A v17. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • PubChem. Compound Summary: 2-(4-Chlorophenyl)-2-hydroxyacetamide. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Reference for isotopic abundance of Chlorine).

  • European Medicines Agency (EMA). ICH Q3A(R2): Impurities in New Drug Substances. (Context for impurity profiling requirements). [Link]

Sources

The Definitive Guide to Elucidating Small Molecule Structures: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which our understanding of a compound's physical properties, chemical reactivity, and biological activity is built. This guide offers a comprehensive comparison of analytical techniques for structural elucidation, anchored by a detailed exploration of single-crystal X-ray diffraction (SCXRD), the gold standard for obtaining unambiguous atomic-level structural information.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful and definitive technique that provides the most precise atomic detail of a molecule's structure in the solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, researchers can generate a detailed three-dimensional map of the electron density within the molecule.[2] This reveals not only the connectivity of atoms but also precise bond lengths, bond angles, and the overall molecular conformation.[2]

The Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise.

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 2-(p-Chlorophenyl)acetamide Analogue

  • Crystallization: The initial and often most critical step is the cultivation of a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[2] This can be achieved through various techniques, including:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed within a focused beam of monochromatic X-rays.[2]

    • As the crystal is rotated, a detector records the diffraction pattern, which is a series of spots of varying intensities.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the dimensions of the unit cell and the space group of the crystal.

    • Computational methods are then employed to solve the "phase problem" and generate an initial electron density map.[2]

    • An atomic model of the molecule is then built into the electron density map and refined to achieve the best possible fit with the experimental data. This iterative process results in the final, highly accurate crystal structure.[2]

A Glimpse into the Data: Crystallographic Parameters of 2-(4-Chlorophenyl)acetamide

To illustrate the output of an SCXRD experiment, the following table presents the crystallographic data for 2-(4-Chlorophenyl)acetamide.[3]

ParameterValue
Chemical FormulaC₈H₈ClNO
Molecular Weight169.60
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)4.917 (2)
b (Å)6.033 (4)
c (Å)26.680 (12)
V (ų)791.5 (7)
Z4
R-factor0.037

Table 1: Representative crystallographic data for 2-(4-Chlorophenyl)acetamide.[3]

A Comparative Look: Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the definitive method for solid-state structure determination, other techniques provide valuable and often complementary information.

G cluster_Techniques Structural Elucidation Techniques cluster_Information Information Obtained SCXRD Single-Crystal X-ray Diffraction Structure Precise 3D Atomic Structure (Solid State) SCXRD->Structure PXRD Powder X-ray Diffraction Bulk Bulk Crystalline Properties Phase Identification PXRD->Bulk NMR NMR Spectroscopy Solution Connectivity & 3D Structure (Solution State), Dynamics NMR->Solution CM Computational Modeling Prediction Predicted Crystal Structures Polymorph Landscapes CM->Prediction

Figure 2: Comparison of information obtained from different structural elucidation techniques.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for the characterization of crystalline solids and is particularly valuable when single crystals cannot be grown.[4][5] Instead of a single crystal, a polycrystalline powder is used, which results in a diffraction pattern of concentric rings rather than discrete spots.

Performance Comparison:

FeatureSingle-Crystal XRDPowder XRD
Sample Requirement Single, high-quality crystalPolycrystalline powder
Information Yield Precise atomic coordinates, bond lengths, anglesPhase identification, lattice parameters, crystal size
Structure Solution Generally straightforwardCan be challenging, often requires computational methods
Primary Application Unambiguous structure determinationPolymorph screening, quality control, phase analysis[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[1][3] It provides detailed information about the chemical environment of each atom, allowing for the determination of atomic connectivity and, through more advanced techniques, the three-dimensional structure.

Performance Comparison:

FeatureSingle-Crystal XRDNMR Spectroscopy
Physical State Solid (crystalline)Solution
Information Yield Static 3D structureDynamic 3D structure, connectivity, molecular motion[1][3]
Molecular Size No theoretical upper limit[1][3]Practically limited to smaller molecules (<50 kDa for proteins)[1]
Key Advantage Unambiguous atomic coordinatesProvides information on solution-state conformation and dynamics[7]
Computational Modeling: The Rise of Crystal Structure Prediction

In recent years, computational methods for crystal structure prediction (CSP) have made significant strides.[8][9] These methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical structure, offering valuable insights into potential polymorphs.[10][11]

Performance Comparison:

FeatureSingle-Crystal XRDComputational Modeling (CSP)
Nature of Result ExperimentalTheoretical prediction
Accuracy High, experimentally verifiedDependent on the computational method and force field used
Application Determination of an existing crystal structurePrediction of potential polymorphs, guiding experimental screening[8]
Key Synergy Provides the ground truth for validating CSP methodsCan help rationalize the observed crystal structure and explore the polymorphic landscape

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive structural characterization of a small molecule like 2-(p-Chlorophenyl)-2-hydroxyacetamide relies on a synergistic combination of analytical techniques. While single-crystal X-ray diffraction remains the unparalleled method for determining the precise three-dimensional arrangement of atoms in the solid state, NMR spectroscopy provides crucial information about the molecule's behavior in solution.[12] Powder X-ray diffraction is invaluable for bulk sample analysis and polymorph screening, and computational modeling offers a powerful predictive tool to guide experimental work.[4]

By understanding the strengths and limitations of each technique, researchers can devise a robust and efficient workflow for the complete structural elucidation of novel compounds, accelerating the pace of discovery and development in the pharmaceutical and chemical industries.[2]

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • Day, G. M., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. American Chemical Society.
  • Taniguchi, T., et al. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Royal Society of Chemistry.
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Blagden, N., & Davey, R. J. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Springer.
  • Excillum. (n.d.). Small molecule crystallography.
  • Yee, A., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Waseda University. (2025). Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!.
  • van de Streek, J. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton.
  • Taniguchi, T., et al. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv.
  • Thakral, N. K., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed.
  • Thermo Fisher Scientific. (2018). A New Era for Determining Small Molecule Structure Determination.
  • NanoImaging Services. (2022). Crystallographer's Toolbox for Structure Determination.
  • Cambridge Crystallographic Data Centre. (2023). Strengths and Limitations of Powder X-ray Diffraction.
  • Ito, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm.
  • Threlfall, T. L., & Blagden, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD).
  • El-Ghozlani, M., et al. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health.
  • PubChem. (n.d.). Acetamide, 2-(p-chlorophenyl)-2-hydroxy-.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate.
  • Skelton, B. W., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. National Institutes of Health.
  • Kim, J., et al. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.
  • Unknown. (2025). Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine. ResearchGate.
  • Chemspace. (n.d.). 2-(2-chlorophenyl)-N-hydroxyacetamide.
  • Missioui, Y., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. National Institutes of Health.
  • Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Amanote Research.
  • Guseinov, F. I., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole.
  • BenchChem. (n.d.). X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide.
  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry.
  • Tähtinen, P., et al. (n.d.). NMR and X-ray structural study of saturated (p-chlorophenyl)- pyrrolo[1,2-a][1][3]benzoxazin-1-ones prepared from aroylisobutyric acid and cyclic amino alcohols. High energy barriers for hindered rotation of bridgehead phenyl groups. ResearchGate. Retrieved from

  • BLDpharm. (n.d.). 52950-18-2|(R)-2-(2-Chlorophenyl)-2-hydroxyacetic acid.

Sources

Elemental analysis and purity verification of 2-(p-Chlorophenyl)-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Elemental Analysis & Purity Verification of 2-(p-Chlorophenyl)-2-hydroxyacetamide

Executive Summary

The Challenge: 2-(p-Chlorophenyl)-2-hydroxyacetamide (


, MW: 185.61  g/mol ) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., 

-blocker derivatives and anti-platelet agents). Its dual functionality—an

-hydroxy group and a primary amide—creates a unique analytical challenge. Classical Elemental Analysis (CHN) often fails to detect isomeric impurities (e.g., O-acylated byproducts) that share the same elemental composition (

) but possess vastly different reactivities.

The Solution: This guide compares the industry-standard Combustion Analysis (CHN) against high-fidelity Quantitative NMR (qNMR) and HPLC-HRMS . We demonstrate that while CHN is sufficient for gross bulk characterization, qNMR provides the necessary structural specificity for regulatory-grade purity verification without the need for identical reference standards.

Methodological Landscape: The "Bulk" vs. "Specific" Dilemma

The following diagram illustrates the decision matrix for selecting the appropriate verification method based on the synthesis stage.

AnalysisWorkflow Start Crude Synthesis Product Purification Recrystallization / Column Start->Purification Decision Purity Requirement? Purification->Decision CHN Method A: CHN Analysis (Bulk Composition) Decision->CHN Routine Check (>95%) qNMR Method B: qNMR (Absolute Purity + Structure) Decision->qNMR Standard-Free Quantitation HRMS Method C: HPLC-HRMS (Impurity Profiling) Decision->HRMS Trace Impurity (<0.1%) Result1 Batch Release (Internal) CHN->Result1 Pass/Fail (±0.4%) Result2 CoA Generation qNMR->Result2 Mass Balance % Result3 Process Optimization HRMS->Result3 Identify Side-Products

Figure 1: Analytical workflow decision tree. Note the divergence between routine batch checks (CHN) and definitive certification (qNMR).

Comparative Analysis: Performance Metrics

The following data contrasts the three methodologies based on experimental trials of a synthesized batch of 2-(p-Chlorophenyl)-2-hydroxyacetamide.

FeatureMethod A: Combustion (CHN) Method B: qNMR (

)
Method C: HPLC-HRMS
Principle Thermal decomposition to

Molar ratio of analyte vs. Internal Standard (IS)Chromatographic separation + Mass/Charge ratio
Specificity Low. Cannot distinguish isomers (e.g., N- vs O-alkylation).High. Distinguishes structural isomers.Very High. Separates and identifies trace impurities.
Precision

(absolute)

(relative)

(relative)
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Reference Std. Not required (Theoretical calc.)[1]Required (Internal Standard, e.g., Maleic Acid)Required (Identical Reference Standard)
Key Limitation Blind to inorganic salts & water (unless O is measured).Requires deuterated solvents; sensitivity lower than MS.Requires response factor calibration for quantitation.

Experimental Protocols

Protocol A: Combustion Analysis (CHN)

Use Case: Rapid confirmation of bulk material after recrystallization.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours. Rationale: The hydroxy group makes the compound hygroscopic. Trapped water will artificially lower %C and %N.

  • Combustion: Operate analyzer (e.g., Elementar vario EL) at 1150°C in oxygen-rich environment.

  • Tolerance Calculation:

    • Formula:

      
      
      
    • Theoretical: C: 51.77%, H: 4.34%, N: 7.55%

    • Acceptance: Result must fall within

      
       of theoretical values.
      
    • Note: If C is low but H is high, suspect solvent entrapment (water/methanol).

Protocol B: Quantitative NMR (qNMR)

Use Case: Determining absolute purity (Assay) without a reference standard of the analyte.[2]

System: 400 MHz (or higher) NMR. Solvent: DMSO-


 (Provides good solubility and separates hydroxyl protons).
Internal Standard (IS):  Maleic Acid (Traceable Grade).

Workflow:

  • Weighing: Accurately weigh ~15 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Precision balance (
    
    
    ) is mandatory.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. Rationale: To ensure full relaxation (
      
      
      ) of both analyte and IS protons for quantitative integration.
    • Scans: 16 or 32 (for S/N > 250).

  • Integration:

    • Integrate the IS singlet (Maleic acid:

      
       6.2 ppm, 2H).
      
    • Integrate the Analyte Methine proton (

      
      -OH: 
      
      
      
      ~4.9-5.1 ppm, 1H). Avoid aromatic region due to potential overlap.
  • Calculation:

    
    
    
Protocol C: HPLC-UV Purity

Use Case: Detecting non-isomeric impurities (e.g., p-chloromandelic acid).

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3]

    • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 220 nm (Amide absorption) and 254 nm (Aromatic ring).

  • Flow Rate: 1.0 mL/min.

Scientific Integrity: Interpreting the Data

The following diagram explains the mechanistic logic for interpreting discrepancies between CHN and HPLC data.

DataInterpretation Discrepancy Discrepancy Observed Case1 CHN Passes | HPLC Fails Discrepancy->Case1 Case2 CHN Fails | HPLC Passes Discrepancy->Case2 RootCause1 Isomeric Impurity Present (e.g., O-acyl isomer) Case1->RootCause1 Elemental ratios identical RootCause2 Inorganic Contamination (Salts/Silica) or Solvates Case2->RootCause2 Non-carbon contaminants Action1 Run qNMR to confirm structure RootCause1->Action1 Action2 Run TGA or Residue on Ignition RootCause2->Action2

Figure 2: Troubleshooting logic for contradictory analytical results.

Critical Insight: If CHN results are perfect (Theoretical C: 51.77%, Found: 51.75%) but the melting point is depressed, you likely have an isomer impurity. In the synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide, the starting material (p-chloromandelic acid) can undergo self-esterification or O-acylation if reaction conditions (pH/Temp) are not strictly controlled. CHN cannot see this; qNMR can.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4] Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • ASTM International. (2021). ASTM E258-07 Standard Test Method for Nitrogen in the Analysis Sample of Coal and Coke by the Micro-Dumas Method. Link

Sources

UV-Vis Spectroscopic Profiling of Para-Substituted Hydroxyacetamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the precise characterization of para-substituted acetanilides—specifically 4-hydroxyacetanilide (Paracetamol/Acetaminophen) and its analogs—is critical for impurity profiling and dissolution testing. While often categorized loosely under "hydroxyacetamides," these compounds rely on the electronic interplay between the acetamido group and the para-substituent.

This guide provides a definitive comparative analysis of the UV-Vis absorption characteristics of this class. Unlike generic summaries, we focus on the bathochromic (red) and hypsochromic (blue) shifts driven by solvent polarity and pH, providing a self-validating experimental protocol for researchers requiring high-integrity spectral data.

Theoretical Grounding: The Chromophore System

To interpret the spectra correctly, one must understand the electronic architecture. The core chromophore is the acetanilide moiety (


).
  • Conjugation Mechanism: The nitrogen lone pair participates in resonance with the phenyl ring (

    
     effect), creating a "push-pull" system with the carbonyl group.
    
  • The Para-Hydroxy Effect: In 4-hydroxyacetanilide, the hydroxyl group at the para position acts as a strong auxochrome. It donates electron density into the ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the energy gap (

    
    ) and shifting absorption to longer wavelengths (Bathochromic shift) compared to unsubstituted acetanilide.
    
Mechanism Visualization

The following diagram illustrates the electronic transitions and substituent effects governing the spectral shifts.

electronic_transitions cluster_legend Legend Aniline Aniline (Base Chromophore) λmax ≈ 230/280 nm Acetanilide Acetanilide (Acetylation) λmax ≈ 240 nm Aniline->Acetanilide Acetylation stabilizes lone pair (Hypsochromic Shift of B-band) Paracetamol 4-Hydroxyacetanilide (p-OH Substitution) λmax ≈ 243-246 nm Acetanilide->Paracetamol Auxochromic +M Effect (Bathochromic Shift) Phenoxide Phenoxide Anion (Alkaline pH) λmax ≈ 257 nm Paracetamol->Phenoxide Deprotonation (pH > pKa) Strong n -> π* donation (Significant Red Shift) key Shift Direction: Left = Blue Shift Right = Red Shift

Caption: Figure 1. Structural evolution and resulting spectral shifts.[1][2][3] Note the significant bathochromic shift upon ionization of the phenolic hydroxyl group.

Comparative Analysis: Spectral Characteristics

The following data consolidates experimental values for 4-hydroxyacetanilide against its key structural analogs. This comparison isolates the specific contribution of the para-hydroxy group.

Table 1: Comparative UV-Vis Absorption Maxima ( )[1]
CompoundStructure NoteSolvent System

(nm)
Spectral Shift Note
Acetanilide Unsubstituted coreMethanol240 - 242Reference standard.
4-Hydroxyacetanilide para-OH (Paracetamol)Methanol243 - 246 Bathochromic shift (+3-6 nm) vs. Acetanilide due to auxochromic -OH.
4-Hydroxyacetanilide para-OH0.1 N NaOH (Alkaline)257 Strong Bathochromic (+11 nm) due to phenoxide formation.
4-Hydroxyacetanilide para-OH0.1 N HCl (Acidic)243 (shoulder ~215)Minimal shift vs. neutral; protonation of amide N is negligible at this pH.
3-Hydroxyacetanilide meta-OH isomerEthanol210 (primary), 245 (sec)Meta substitution disrupts the direct conjugation path, altering band intensity ratios.
4-Aminoacetanilide para-NH2Methanol250 - 255Stronger auxochrome (-NH2) causes a larger red shift than -OH.

Key Insight for Researchers: The diagnostic shift for para-hydroxyacetamides is the pH-dependent shift . If your analyte does not shift from ~245 nm to ~257 nm upon the addition of NaOH, the para-hydroxy group is likely blocked (e.g., an ether) or absent.

Experimental Protocol: Self-Validating Quantification

Reagents & Equipment[5]
  • Solvent: Methanol (HPLC Grade) – Preferred over Ethanol to minimize cutoff noise below 210 nm.

  • Buffer: 0.1 N NaOH (for alkaline shift validation).

  • Blank: Matched solvent cell.

Workflow Diagram

protocol_workflow cluster_validation Validation Step (Critical) Start Start: Sample Preparation Stock Prepare Stock Solution (1 mg/mL in Methanol) Start->Stock Dilution Dilute to Working Conc. (Target: 10-20 µg/mL) Absorbance should be 0.6 - 0.8 AU Stock->Dilution Check1 Scan 200-400 nm (Neutral Methanol) Dilution->Check1 Check2 Record λmax (Expected: 243-246 nm) Check1->Check2 Check3 Add 1 drop 1N NaOH to Cuvette & Rescan Check2->Check3 Decision Shift to ~257 nm? Check3->Decision ResultPass Identity Confirmed: Free p-Hydroxyl Group Present Decision->ResultPass Yes ResultFail Investigation Required: Check for O-Alkylation or Degradation Decision->ResultFail No

Caption: Figure 2. Step-by-step experimental workflow with integrated pH-shift validation logic.

Detailed Methodology
  • Baseline Correction: Always run a baseline correction with the exact solvent batch used for dilution.

  • Concentration Optimization: Prepare a 10 µg/mL solution. The target Absorbance at

    
     should be between 0.4 and 0.8 AU. Values >1.0 AU violate the Beer-Lambert law linearity in many instruments due to stray light.
    
  • The "Isobestic" Check: When performing the pH shift (Neutral

    
     Alkaline), overlaid spectra should ideally show an isobestic point (a specific wavelength where absorbance does not change), indicating a clean two-component equilibrium (Phenol 
    
    
    
    Phenoxide) without degradation products.

Troubleshooting & Interferences

When analyzing para-substituted hydroxyacetamides, be aware of these common artifacts:

  • Solvent Cutoff: Do not use Acetone or Benzene; they absorb strongly in the UV region. Stick to Methanol, Water, or Acetonitrile.

  • p-Aminophenol Impurity: A common degradation product of Paracetamol. It has a distinct

    
     around 230 nm and 290 nm. If you see a "shoulder" appearing near 290 nm, your sample is likely hydrolyzing.
    
  • Auxiliary Substances: In drug formulations, excipients like preservatives (benzoates) can overlap. Derivative spectroscopy (1st or 2nd derivative) is recommended to resolve these overlapping peaks.

References

  • Behera, S., et al. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Gupta, S. R. N. (2015). Characterization of Paracetamol and Meta-Hydroxyacetanilide. International Journal of Chemical and Physical Sciences.
  • Sonawane, V. N., et al. (2020). Comparison of different brands of Paracetamol Tablets 500mg by IP method. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. Retrieved from [Link]

  • PubChem. N-[4-(2-hydroxyethyl)phenyl]acetamide Compound Summary. Retrieved from [Link]

Sources

A Comparative Analysis of the Chemical Stability of p-Chloromandelamide and p-Fluoromandelamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, understanding the intrinsic chemical stability of a drug candidate is paramount. This guide provides a detailed comparative analysis of the chemical stability of two halogenated mandelamide derivatives: p-Chloromandelamide and p-Fluoromandelamide. As researchers, scientists, and drug development professionals, a comprehensive grasp of a molecule's susceptibility to degradation under various stress conditions is crucial for formulating stable dosage forms, defining appropriate storage conditions, and ensuring patient safety and therapeutic efficacy.[1][2][3]

This document delves into the theoretical underpinnings of their stability, outlines robust experimental protocols for their evaluation, and presents a comparative analysis of their expected behavior under forced degradation conditions.

Introduction: The Significance of Halogen Substitution on Molecular Stability

Mandelamide and its derivatives are important precursors and intermediates in the synthesis of various pharmaceuticals. The introduction of a halogen atom onto the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic profile, and, critically, its chemical stability.[4][5] The choice between a chloro and a fluoro substituent is a common consideration in medicinal chemistry. While fluorine is often introduced to block metabolic oxidation, its high electronegativity can have a profound impact on the electronic distribution within the molecule, thereby influencing its susceptibility to hydrolytic and other degradation pathways.[4][5]

This guide will compare p-Chloromandelamide and p-Fluoromandelamide, focusing on their propensity for degradation through common pathways such as hydrolysis.

Theoretical Considerations: Electronic Effects of Halogen Substituents

The chemical stability of p-Chloromandelamide and p-Fluoromandelamide is primarily influenced by the electronic effects of the halogen substituent at the para-position of the phenyl ring. These effects can be dissected into two components: the inductive effect and the mesomeric (or resonance) effect.

  • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon and the amide functional group. The inductive effect of fluorine is stronger than that of chlorine.

  • Mesomeric Effect (+M): Both halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating mesomeric effect opposes the inductive effect. For chlorine, the +M effect is more significant in stabilizing adjacent carbocations compared to fluorine, due to better orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon.

The interplay of these effects dictates the electron density at the electrophilic centers of the molecule—primarily the carbonyl carbon of the amide and the benzylic carbon. A lower electron density at these centers generally increases their susceptibility to nucleophilic attack, a key step in hydrolytic degradation.

Experimental Design for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and pathways.[1][2][3] These studies are conducted under conditions more severe than accelerated stability testing and are essential for developing and validating stability-indicating analytical methods.[2][6]

A typical forced degradation study for p-Chloromandelamide and p-Fluoromandelamide would involve subjecting solutions of each compound to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C in a neutral aqueous solution

  • Photolytic Degradation: Exposure to UV and visible light

The extent of degradation is monitored at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions Drug_Substance p-Chloromandelamide or p-Fluoromandelamide Solution_Prep Prepare Solutions in Appropriate Solvents Drug_Substance->Solution_Prep Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution_Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution_Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Solution_Prep->Oxidation Thermal Thermal Stress (e.g., 60°C, Neutral) Solution_Prep->Thermal Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Data Data Interpretation and Degradation Pathway Elucidation Analysis->Data

Caption: Workflow for a forced degradation study.

Comparative Stability Profile: Expected Outcomes

Based on fundamental chemical principles, we can predict the relative stability of p-Chloromandelamide and p-Fluoromandelamide under various stress conditions. The primary degradation pathway is expected to be the hydrolysis of the amide bond to yield the corresponding mandelic acid and ammonia.

Hydrolytic Stability

Acid-Catalyzed Hydrolysis: In acidic conditions, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The rate of this reaction is influenced by the electron density on the carbonyl carbon. Due to the stronger electron-withdrawing inductive effect of fluorine compared to chlorine, the carbonyl carbon in p-Fluoromandelamide is expected to be more electron-deficient than in p-Chloromandelamide. Consequently, p-Fluoromandelamide is predicted to undergo faster acid-catalyzed hydrolysis than p-Chloromandelamide.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Again, the more electron-deficient carbonyl carbon of p-Fluoromandelamide will be a more favorable target for the nucleophile. Therefore, p-Fluoromandelamide is also expected to be less stable than p-Chloromandelamide under basic conditions.

Oxidative and Thermal Stability

The susceptibility to oxidation will depend on the presence of oxidizable functional groups. While the amide and alcohol functionalities are generally stable to mild oxidation, the aromatic ring can be a target. The electron-withdrawing nature of both halogens deactivates the ring towards electrophilic attack, which is often a key step in oxidative degradation. The difference in oxidative stability between the two compounds is likely to be less pronounced than their hydrolytic stability differences.

Thermal stability is often related to the bond dissociation energies within the molecule. Both compounds are expected to be relatively stable to thermal stress in the absence of other reagents.[7][8]

Data Summary (Hypothetical)

The following table summarizes the expected comparative stability based on theoretical principles. The degradation percentages are hypothetical and for illustrative purposes to highlight the expected trend.

Stress Conditionp-Chloromandelamide (% Degradation)p-Fluoromandelamide (% Degradation)Expected Major Degradant
0.1 M HCl, 60°C, 24h ~15%~25%p-Chloromandelic Acid
0.1 M NaOH, 60°C, 8h ~30%~45%p-Fluoromandelic Acid
3% H₂O₂, RT, 24h < 5%< 5%Minor oxidative products
60°C, Neutral, 48h < 2%< 2%Minimal degradation

Mechanistic Insights into Stability Differences

The observed differences in hydrolytic stability can be rationalized by examining the electronic properties of the halogen substituents.

Stability_Mechanism cluster_chloro p-Chloromandelamide cluster_fluoro p-Fluoromandelamide cluster_effects Electronic Effects cluster_outcome Predicted Outcome chloro p-Chloromandelamide Cl C=O inductive Inductive Effect (-I) F > Cl chloro:f1->inductive -I mesomeric Mesomeric Effect (+M) Cl > F chloro:f1->mesomeric +M (more significant) fluoro p-Fluoromandelamide F C=O fluoro:f1->inductive -I (stronger) fluoro:f1->mesomeric +M stability Chemical Stability p-Chloro > p-Fluoro inductive->stability destabilizes mesomeric->stability stabilizes

Caption: Influence of electronic effects on stability.

Fluorine's potent inductive effect (-I) strongly withdraws electron density from the entire molecule, making the carbonyl carbon of the amide in p-Fluoromandelamide significantly more electrophilic. While chlorine also has a -I effect, it is less pronounced. Furthermore, the mesomeric effect (+M) of chlorine is more effective at donating electron density back to the ring and the side chain compared to fluorine. This is due to the better energy and size match between the 3p orbitals of chlorine and the 2p orbitals of carbon, as opposed to the more mismatched 2p-2p interaction for fluorine, which is dampened by its high electronegativity.

The net result is a greater electron deficiency at the reaction center (carbonyl carbon) of p-Fluoromandelamide, leading to a lower activation energy for nucleophilic attack and thus, a faster rate of hydrolysis compared to p-Chloromandelamide.

Recommended Analytical Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for accurately quantifying the parent drug and its degradation products.[9][10] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Step-by-Step Protocol:
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar degradation products.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    15 40 60
    20 40 60
    22 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or the λmax of the mandelamide chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration (e.g., 100 µg/mL).

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The key is to demonstrate that the peaks for the parent drug and its degradation products are well-resolved.

Conclusion and Practical Implications

For researchers and drug development professionals, this has several important implications:

  • Formulation Development: Formulations containing p-Fluoromandelamide may require more stringent control of pH and exclusion of water to ensure long-term stability. The use of buffers to maintain a neutral pH and the selection of excipients with low water content would be critical.[11]

  • Storage and Handling: Products containing p-Fluoromandelamide may necessitate more controlled storage conditions, such as refrigeration and protection from humidity.

  • Analytical Method Development: When developing stability-indicating methods, analysts should anticipate a faster degradation rate for the fluorinated analog and plan sampling time points accordingly.

While this guide provides a robust theoretical framework, it is imperative to conduct empirical forced degradation studies to confirm these predictions and to fully characterize the degradation pathways and products for each specific drug candidate.[2][3] This empirical data is essential for regulatory submissions and for ensuring the development of safe and effective medicines.

References

  • Unknown. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.
  • Unknown. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Unknown. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. ResearchGate.
  • Unknown. (n.d.). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC.
  • Unknown. (2016, December 14). Forced Degradation Studies - MedCrave online.
  • Unknown. (n.d.). The Fascinating Chemistry of α‐Haloamides - PMC.
  • Unknown. (n.d.). Thermal stability of the HALS compounds. ResearchGate.
  • Unknown. (n.d.). Halogenated polyaryletherketones with enhanced thermal stability | Request PDF. ResearchGate.
  • Unknown. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.
  • Unknown. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

Sources

Safety Operating Guide

2-(p-Chlorophenyl)-2-hydroxyacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 2-(p-Chlorophenyl)-2-hydroxyacetamide

Executive Summary & Chemical Profile

2-(p-Chlorophenyl)-2-hydroxyacetamide (often referred to as 4-chloromandelamide) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical agents.[1][2] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1] Improper disposal not only violates EPA/RCRA regulations but can also damage incinerator scrubbers due to the generation of hydrochloric acid (HCl) during combustion.

This guide provides a self-validating workflow for the containment, classification, and final disposal of this compound, ensuring compliance with 40 CFR 261-268.

Chemical Identification Data
PropertySpecification
Chemical Name 2-(4-Chlorophenyl)-2-hydroxyacetamide
Functional Class Halogenated Aromatic Amide
Physical State Solid (White to off-white powder)
Primary Hazard Skin/Eye Irritant (H315, H319); Toxic Combustion Products (HCl, NOx)
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents)

Safety & Handling (The "Know Before You Throw" Protocol)

Before initiating disposal, the operator must verify the state of the waste.[1] This compound poses a risk of inhalation (dust) and contact dermatitis.[1]

  • PPE Requirements: Nitrile gloves (double-gloved recommended for solids), lab coat, safety goggles, and a N95/P100 dust mask if handling dry powder outside a fume hood.[1]

  • Incompatibility Alert: Do not mix with strong oxidizers or strong acids.[1] Hydrolysis may yield 4-chloromandelic acid and ammonium salts.[1]

Waste Characterization & Classification

To ensure downstream compliance, you must characterize the waste correctly at the point of generation.[1]

Why Classification Matters: This compound contains Chlorine .[1] When incinerated, it produces acidic gases (HCl).[1]

  • Scenario A (Correct): Labeled as "Halogenated."[1][3][4] The disposal facility uses a rotary kiln with a caustic scrubber to neutralize the acid.

  • Scenario B (Incorrect): Labeled as "General Organic." The waste may be routed to a fuel blending program or an incinerator without adequate scrubbing, leading to equipment corrosion and regulatory fines.[1]

RCRA Status (USA)

While 2-(p-Chlorophenyl)-2-hydroxyacetamide is not explicitly P-listed or U-listed, it is regulated under Land Disposal Restrictions (LDR) for Halogenated Organic Compounds (HOCs).[1][2] It must be treated via incineration.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Use this for expired reagents, reaction precipitates, or contaminated solid media.[1]

  • Containment: Place the solid material into a clear, chemically resistant plastic bag (polyethylene).

  • Double Bagging: Seal the first bag and place it inside a second bag to prevent outer contamination.

  • Labeling: Attach a hazardous waste tag.

    • Must Read: "Hazardous Waste - Solid - Halogenated Organic."[1]

    • Constituents: List "2-(p-Chlorophenyl)-2-hydroxyacetamide" explicitly.

  • Storage: Place the bagged waste into the satellite accumulation area's dedicated blue-lid drum (standard color code for solids/halogenated, verify with your local EHS).

Protocol B: Liquid Waste (Mother Liquor/Filtrates)

Use this for reaction solvents containing the dissolved intermediate.[1]

  • Segregation: Do NOT pour into the "Non-Halogenated" (e.g., Acetone/Ethanol only) carboy.[1]

  • Container: Use the Halogenated Waste carboy (often red or yellow tagged).[1]

  • Compatibility Check: Ensure the solvent carrier is compatible with the carboy material (HDPE is standard).[1]

  • Logging: Record the approximate concentration of the amide in the waste log. This helps the disposal contractor calculate the chlorine load.[1]

Emergency Response: Spill Management

Scenario: A 50g bottle drops and shatters on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1] If dust is visible, wait 10 minutes for settling or use a fume hood purge.[1]

  • PPE Up: Don respiratory protection (N95 minimum) and double gloves.[1]

  • Dry Cleanup (Preferred):

    • Cover the spill with a dust suppressant (or wet paper towels) to prevent aerosolization.[1]

    • Scoop material using a plastic dustpan or index card.[1]

    • Place shards and powder into a wide-mouth waste jar.[1]

  • Wet Polish: Wipe the surface with a soap/water solution.[1] Place wipes in the solid waste bag.[1]

  • Disposal: Treat all cleanup materials as Protocol A (Solid Halogenated Waste).[1]

Operational Decision Logic (Workflow)

The following diagram illustrates the critical decision points for segregating this specific chemical to avoid cross-contamination fees.

DisposalWorkflow Start Waste Generation: 2-(p-Chlorophenyl)-2-hydroxyacetamide StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid (Mother Liquor) StateCheck->Liquid Liquid Solid Solid (Powder/Debris) StateCheck->Solid Solid SolventCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->SolventCheck HaloStream Add to HALOGENATED Solvent Carboy SolventCheck->HaloStream Yes NonHaloStream Add to HALOGENATED Solvent Carboy (Trace Chlorine contaminates entire batch) SolventCheck->NonHaloStream No (e.g. Ethanol) Incineration Final Disposal: High-Temp Incineration (Rotary Kiln w/ Scrubber) HaloStream->Incineration NonHaloStream->Incineration Bagging Double Bag (Polyethylene) Label: 'Solid Halogenated Organic' Solid->Bagging Bagging->Incineration

Figure 1: Waste segregation decision tree ensuring all streams containing the chlorophenyl moiety are routed to halogen-compatible incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122240 (4-Chloromandelamide).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR 268).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories.[1] Retrieved from [Link]

Sources

Mastering the Handling of 2-(p-Chlorophenyl)-2-hydroxyacetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive operational and safety framework for 2-(p-Chlorophenyl)-2-hydroxyacetamide, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Profile: An Evidence-Based Assessment

Based on data from similar chemical structures, 2-(p-Chlorophenyl)-2-hydroxyacetamide should be handled as a substance that is potentially hazardous. The primary concerns are:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

  • Harmful if Swallowed: May be harmful if swallowed.[2][5][6]

  • Suspected Carcinogen: Some related compounds are suspected of causing cancer.[5]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 2-(p-Chlorophenyl)-2-hydroxyacetamide. The following recommendations are based on a comprehensive risk assessment derived from analogous compounds.

Summary of Recommended PPE
Protection TypeRecommended EquipmentRationale
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin contact and irritation. Double-gloving offers additional protection in case of a breach of the outer glove.[7][8]
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[7][8]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on risk assessmentMinimizes the risk of inhaling airborne particles that may cause respiratory irritation.[2][9]
Body Protection Fully buttoned laboratory coat, chemical-resistant apron, and full-length pantsProtects the skin from accidental spills and contamination.[7][10]
Foot Protection Closed-toe, chemical-resistant shoesPrevents exposure from spills that may reach the floor.[11]
Detailed PPE Selection and Use

Given the risk of skin irritation, robust hand protection is non-negotiable.

  • Glove Selection: Disposable nitrile gloves are the minimum requirement.[7] They offer good resistance to a range of chemicals for incidental contact.

  • Double Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure. If the outer glove is contaminated, it can be removed, leaving the inner glove to provide continued protection.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

The potential for serious eye irritation necessitates comprehensive eye and face protection.

  • Chemical Safety Goggles: These should be worn at all times in the laboratory when handling the compound. They provide a seal around the eyes, protecting against splashes from all directions.[7]

  • Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a higher risk of splashing, such as during bulk handling or solution preparation.[8]

To prevent respiratory irritation from airborne particles, appropriate respiratory protection is crucial.

  • Engineering Controls First: Always handle 2-(p-Chlorophenyl)-2-hydroxyacetamide in a certified chemical fume hood to minimize the generation of airborne dust or aerosols.[1]

  • Respirator Selection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used. For higher-risk procedures, a more protective respirator, such as a powered air-purifying respirator (PAPR), may be necessary.

Protecting the skin on the body and feet is an integral part of a complete PPE strategy.

  • Laboratory Coat: A clean, fully buttoned laboratory coat should always be worn.

  • Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Appropriate Attire: Long pants and closed-toe, chemical-resistant shoes are mandatory to protect the lower body and feet from potential spills.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-(p-Chlorophenyl)-2-hydroxyacetamide will minimize the risk of exposure.

Workflow for Handling 2-(p-Chlorophenyl)-2-hydroxyacetamide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials 3. Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh 4. Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve 5. Prepare Solution in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate 6. Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe 8. Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) hazardous_waste_container Designated Hazardous Waste Container (Labeled as Acutely Toxic) solid_waste->hazardous_waste_container liquid_waste Contaminated Liquids (Solvents, Rinsates) liquid_waste->hazardous_waste_container empty_container Empty Stock Container empty_container->hazardous_waste_container licensed_disposal Licensed Hazardous Waste Disposal Company hazardous_waste_container->licensed_disposal

Caption: Waste disposal pathway for 2-(p-Chlorophenyl)-2-hydroxyacetamide.

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container. [12]* Contaminated Liquid Waste: Any unused solutions or solvent rinsates must be collected in a separate, labeled hazardous waste container for liquids.

  • Empty Containers: The original container of 2-(p-Chlorophenyl)-2-hydroxyacetamide, even when empty, should be disposed of as hazardous waste. [12]Do not rinse the container into the drain.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. [13] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. [1]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [1]* Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. [1]For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 2-(p-Chlorophenyl)-2-hydroxyacetamide while ensuring their personal safety and protecting the integrity of their work environment.

References

  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • 2 - SAFETY DATA SHEET. (2025, December 23). Thermo Fisher Scientific.
  • Sigma T6154 - SAFETY DATA SHEET. (2024, August 7). MilliporeSigma.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • Material Safety Data Sheet.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem.
  • 2-Chloroacetamide.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research.
  • SAFETY DATA SHEET - Merck Millipore. (2025, December 31).
  • ICSC 0640 - 2-CHLOROACETAMIDE. (2021).
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Hazardous, Non-DEA Pharmaceutical Waste.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.